molecular formula C15H14O3 B8097260 [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- CAS No. 5002-27-7

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Cat. No.: B8097260
CAS No.: 5002-27-7
M. Wt: 242.27 g/mol
InChI Key: QSORQSLEAOIDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxy-4-phenylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-9-11(10-15(16)17)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORQSLEAOIDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10851444
Record name (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10851444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-27-7
Record name 2-Methoxy[1,1′-biphenyl]-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10851444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- in Modern Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent structural rigidity and the ability to orient functional groups in a defined three-dimensional space make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2]

This technical guide focuses on a particularly noteworthy derivative: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. The incorporation of a methoxy group at the 2-position of the biphenyl system introduces specific steric and electronic features that can significantly influence the molecule's conformational preferences and its interactions with protein binding pockets. The acetic acid moiety provides a crucial acidic functional group, often pivotal for the pharmacological activity of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3][4]

This guide provides a comprehensive overview of the synthesis and detailed characterization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, tailored for researchers, scientists, and drug development professionals. We will delve into a field-proven synthetic protocol, elucidate the rationale behind the experimental choices, and present a thorough analysis of the compound's structural and physicochemical properties through various spectroscopic techniques.

Strategic Synthesis: A Validated Suzuki-Miyaura Coupling Approach

The construction of the biaryl bond is the cornerstone of synthesizing [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is a robust and widely adopted strategy in both academic and industrial settings.

The logical and field-validated retrosynthetic analysis for our target molecule involves disconnecting the biphenyl C-C bond to yield two commercially available or readily accessible starting materials: a (4-(carboxymethyl)phenyl)boronic acid derivative and 2-bromoanisole.

Experimental Protocol: A Step-by-Step Guide to the Synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

This protocol is designed to be a self-validating system, with each step and reagent choice grounded in established chemical principles to ensure reproducibility and high yield.

Materials:

  • (4-(Ethoxycarbonylmethyl)phenyl)boronic acid

  • 2-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-(ethoxycarbonylmethyl)phenyl)boronic acid (1.2 equivalents), 2-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask. The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase containing the base and the organic phase dissolving the reactants and catalyst.

  • Catalyst Introduction: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). The triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2'-methoxy-[1,1'-biphenyl]-4-yl)acetate.

Step 2: Saponification of the Ester

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting ester is fully consumed.

  • Acidification and Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 using 1M hydrochloric acid. This will precipitate the carboxylic acid. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification cluster_purification Purification A (4-(Ethoxycarbonylmethyl)phenyl)boronic acid E Ethyl 2-(2'-methoxy-[1,1'-biphenyl]-4-yl)acetate A->E Reflux B 2-Bromoanisole B->E Reflux C Pd(OAc)₂ / PPh₃ C->E D K₂CO₃, Toluene/H₂O D->E G [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- E->G Hydrolysis F LiOH, THF/H₂O F->G I Pure Product G->I H Recrystallization H->I

Caption: Workflow for the synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.

Comprehensive Characterization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
CAS Number 5181-11-3
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts (δ) in ppm for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- are as follows:

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
-COOH~12.0Singlet1H
Aromatic Protons6.9 - 7.5Multiplet8H
-OCH₃~3.8Singlet3H
-CH₂-~3.6Singlet2H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:

Carbon AssignmentChemical Shift (ppm)
-C=O (acid)~178
Aromatic Carbons110 - 158
-OCH₃~55
-CH₂-~40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (cm⁻¹) include:

Functional GroupVibrational Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)~1700
C-O stretch (methoxy)~1250
C-H stretch (aromatic)~3000-3100
C=C stretch (aromatic)~1600, 1480

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak would be:

Ionm/z
[M-H]⁻241.08
[M+H]⁺243.09

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide Ar¹-Pd(II)L₂-X Pd0->PdII_halide PdII_alkoxide Ar¹-Pd(II)L₂-OR PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_biaryl->Product Ar1X Ar¹-X Ar1X->Pd0 Oxidative Addition Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->PdII_alkoxide Base Base Base->PdII_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Future Perspectives

The structural motif of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is of significant interest to drug development professionals. Biphenyl acetic acid derivatives are known to exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The specific substitution pattern of the title compound may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to existing NSAIDs.

The 2-methoxy group can influence the dihedral angle between the two phenyl rings, which in turn can affect the molecule's ability to fit into the active site of its target protein. Furthermore, the methoxy group can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity.

Future research in this area could focus on:

  • Lead Optimization: Systematic modification of the methoxy and acetic acid moieties to improve potency and reduce off-target effects.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-like potential.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis and characterization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. The validated Suzuki-Miyaura coupling protocol offers a reliable and efficient route to this valuable compound. The detailed spectroscopic data presented herein will serve as a crucial reference for researchers in confirming the identity and purity of their synthesized material. The promising pharmacological potential of this biphenyl derivative underscores its importance as a scaffold for the development of novel therapeutic agents.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. Available from: [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. Available from: [Link]

  • Khullar, A. (2019). Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 31(1), 1-5. Available from: [Link]

  • The Royal Society of Chemistry. (2015).
  • Organic Syntheses. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63. Available from: [Link]

  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.
  • The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry.
  • Wiley-VCH. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (2011).
  • ResearchGate. (n.d.). 2-(Biphenyl-4-Yloxy)acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

physicochemical properties of 2-methoxy-[1,1'-biphenyl]-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-methoxy-[1,1'-biphenyl]-4-acetic acid

Introduction

2-methoxy-[1,1'-biphenyl]-4-acetic acid is a biphenyl derivative belonging to a class of compounds with significant interest in medicinal chemistry. Biphenyl acetic acid and its analogues have been widely investigated for their pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][2] The therapeutic efficacy and behavior of any drug candidate are fundamentally governed by its physicochemical properties. These parameters dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from formulation strategies to in vivo performance.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core , including its lipophilicity, dissociation constant, solubility, and solid-state characteristics. Beyond merely listing data, this guide explains the causality behind the experimental methodologies used for their determination, offering field-proven insights into their critical role in the drug development pipeline. The protocols described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Core Physicochemical and Structural Data

The foundational properties of 2-methoxy-[1,1'-biphenyl]-4-acetic acid are summarized below. It is important to note that while basic identifiers are well-established, comprehensive experimental data for this specific isomer is not widely published. The subsequent sections will detail the standard, authoritative methodologies for determining these critical parameters.

PropertyValueSource
IUPAC Name (2'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid-
CAS Number 5181-11-3[3]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Physical Form Solid
Purity Typically ≥98%[4]
Melting Point Data not available; see Protocol 5.1-
Aqueous Solubility Data not available; see Protocol 4.1-
pKa Data not available; see Protocol 3.2-
LogP (o/w) Data not available; see Protocol 3.1-

Lipophilicity and Dissociation Constant: Critical Determinants of Bioavailability

The interplay between a molecule's lipophilicity (its affinity for fatty environments) and its ionization state is paramount for predicting its ability to cross biological membranes. These two parameters, LogP and pKa, are cornerstone measurements in early-stage drug discovery.

Partition and Distribution Coefficients (LogP & LogD)

The octanol-water partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a drug's ability to permeate lipid-rich barriers like the cell membrane. The distribution coefficient (LogD) is a pH-dependent version of LogP, which is more physiologically relevant for ionizable molecules like 2-methoxy-[1,1'-biphenyl]-4-acetic acid. For a carboxylic acid, as the pH increases, the molecule deprotonates to form a charged carboxylate, which dramatically decreases its lipophilicity and thus its LogD value.

A structurally similar compound, 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid, has a predicted LogKow (LogP) of 3.34, suggesting that our target molecule will also exhibit significant lipophilicity in its neutral state.[5]

This protocol describes the gold-standard shake-flask method for determining the octanol-water partition coefficient.

Materials:

  • 2-methoxy-[1,1'-biphenyl]-4-acetic acid

  • n-Octanol (pre-saturated with water)

  • Purified Water or Buffer (pH ~2, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: A stock solution of the compound is prepared in n-octanol.

  • Partitioning: A known volume of the octanol stock solution is added to a known volume of the aqueous phase in a separatory funnel. The pH of the aqueous phase must be at least 2 units below the compound's pKa to ensure >99% of the compound is in its neutral, non-ionized form.

  • Equilibration: The funnel is shaken gently for a prolonged period (e.g., 24 hours) at a constant temperature to allow for complete partitioning equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Stock in Water-Saturated Octanol Mix Combine Phases in Separatory Funnel Prep->Mix Aq_Phase Prepare Octanol-Saturated Aqueous Phase (pH < pKa) Aq_Phase->Mix Equilibrate Equilibrate on Shaker (Constant Temp) Mix->Equilibrate Separate Separate Phases (Centrifuge if needed) Equilibrate->Separate Quant_Oct Quantify [Analyte] in Octanol Phase (HPLC/UV) Separate->Quant_Oct Quant_Aq Quantify [Analyte] in Aqueous Phase (HPLC/UV) Separate->Quant_Aq Calculate Calculate LogP = log([C]oct/[C]aq) Quant_Oct->Calculate Quant_Aq->Calculate

Workflow for Shake-Flask LogP Determination.
Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (acid) and deprotonated (conjugate base) forms. For 2-methoxy-[1,1'-biphenyl]-4-acetic acid, the carboxylic acid moiety is the ionizable group. Its pKa value will determine the compound's charge state and, consequently, its solubility and permeability across the varying pH environments of the gastrointestinal tract. Carboxylic acids typically have pKa values in the range of 3-5.[6][7] A related compound, 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid, has an experimental apparent acidic pKa of 4.37, providing a strong estimate for our target molecule.[5]

This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Materials:

  • 2-methoxy-[1,1'-biphenyl]-4-acetic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Water, or a water/co-solvent mixture (e.g., water/methanol) if solubility is low

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Dissolution: Accurately weigh and dissolve the compound in a known volume of solvent.

  • Titration Setup: Place the solution on a stir plate, immerse the pH electrode, and position the burette containing the standardized NaOH solution.

  • Titration: Add small, precise increments of the NaOH titrant to the solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Plotting: Plot the recorded pH values against the volume of NaOH added. This will generate a titration curve.

  • pKa Determination: The pKa is the pH value at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the final equivalence point (the steepest part of the curve) has been added. Alternatively, the pKa can be found by calculating the first derivative of the titration curve; the pKa corresponds to the pH at half the volume of the peak of the first derivative.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Analyte in Solvent (e.g., H₂O/MeOH) Setup_Titration Assemble Titration Apparatus (Burette with NaOH) Dissolve->Setup_Titration Calibrate Calibrate pH Meter Calibrate->Setup_Titration Titrate Add Increments of NaOH Setup_Titration->Titrate Record Record pH and Volume After Each Addition Titrate->Record Record->Titrate Repeat until past equivalence point Plot Plot pH vs. Volume NaOH Record->Plot Find_EP Identify Equivalence Point (Steepest Inflection) Plot->Find_EP Find_pKa Determine pH at 1/2 Equivalence Volume Find_EP->Find_pKa Result Result: pKa Find_pKa->Result

Workflow for Potentiometric pKa Determination.

Solubility: The Foundation of Formulation and Absorption

Aqueous solubility is a prerequisite for absorption. A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for developing oral formulations. The solubility of an ionizable compound like 2-methoxy-[1,1'-biphenyl]-4-acetic acid is highly dependent on the pH of the medium, increasing significantly as the compound deprotonates into its more soluble carboxylate form at pH values above its pKa.

This protocol is considered the definitive method for measuring thermodynamic solubility.[8]

Materials:

  • 2-methoxy-[1,1'-biphenyl]-4-acetic acid (solid)

  • Solvents of interest (e.g., water, phosphate-buffered saline at various pH values)

  • Scintillation vials or other sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with a validated quantification method

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to bring the concentration into the linear range of the analytical method. Analyze the concentration using a validated HPLC method against a calibration curve.

  • Calculation: Calculate the solubility in the original solvent, correcting for the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis Add_Excess Add Excess Solid Analyte to Known Volume of Solvent Equilibrate Shake at Constant Temp (24-72h) to Reach Equilibrium Add_Excess->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Sample Withdraw Supernatant Centrifuge->Sample Filter Filter through 0.45µm Syringe Filter Sample->Filter Dilute Dilute Sample Accurately Filter->Dilute Quantify Quantify by HPLC Against Calibration Curve Dilute->Quantify Result Result: Solubility (e.g., mg/mL) Quantify->Result

Sources

biological activity screening of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Foreword: A Strategic Approach to Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous scientific investigation. This guide outlines a comprehensive, multi-tiered strategy for the , a molecule belonging to the biphenyl class of compounds. Biphenyl derivatives are recognized as privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2] Given this precedent, our screening cascade is designed not as a rigid checklist, but as a logical, causality-driven exploration of the most probable and impactful biological activities. We will proceed from broad phenotypic assessments to more defined target-based and mechanistic assays, ensuring that each step informs the next with validated, actionable data.

Chapter 1: Foundational Assessment—Cytotoxicity Profiling

1.1. The Rationale: Establishing a Therapeutic Window

Before investigating any specific biological activity, it is imperative to determine the inherent cytotoxicity of a compound.[3][4] This initial screen is fundamental for two primary reasons: first, it identifies potential anti-cancer properties if the compound is selectively toxic to cancer cells over normal cells; second, it establishes a non-toxic concentration range for use in subsequent, more sensitive biological assays.[4][5] An assay that measures metabolic activity, such as the MTT assay, is a robust and widely accepted starting point.[6]

1.2. Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK-293) in appropriate media until they reach 80% confluency.[7]

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare a stock solution of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- in DMSO.[8] Perform serial dilutions in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells and include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

1.3. Data Presentation and Interpretation

The results should be summarized in a table to clearly present the cytotoxic potency of the compound against different cell lines.

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)[Experimental Value][Experimental Value]
A549 (Lung Cancer)[Experimental Value][Experimental Value]
HEK-293 (Normal)[Experimental Value][Experimental Value]
Table 1: Hypothetical cytotoxicity data for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.

A low IC₅₀ value against cancer cells coupled with a high IC₅₀ against normal cells would suggest selective anti-cancer potential and warrant further investigation in that domain. Conversely, a high IC₅₀ across all cell lines indicates low general cytotoxicity, defining a safe concentration range for subsequent anti-inflammatory or other bioassays.

Chapter 2: Probing Anti-Inflammatory Activity

2.1. Rationale: Targeting a Hallmark of the Biphenyl Scaffold

Many biphenyl acetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory mediators like prostaglandins.[7][9][10] Therefore, a primary focus of our screening will be to assess the anti-inflammatory potential of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. We will employ a tiered approach, starting with a cell-based model of inflammation and then proceeding to specific enzyme inhibition assays.

2.2. Workflow for Anti-Inflammatory Screening

G cluster_0 Phase 1: Cell-Based Inflammation Model cluster_1 Phase 2: Mediator Quantification cluster_2 Phase 3: Mechanistic Insight A RAW 264.7 Macrophages B LPS Stimulation A->B C Compound Treatment B->C D Nitric Oxide (NO) (Griess Assay) C->D Assess NO Production E Prostaglandin E2 (PGE2) (ELISA) C->E Assess PGE2 Production F Pro-inflammatory Cytokines (TNF-α, IL-6 ELISA) C->F Assess Cytokine Release H NF-κB Pathway Analysis (Western Blot) D->H Explore upstream signaling G COX-1/COX-2 Enzyme Inhibition Assays E->G Investigate direct enzyme inhibition

Caption: A tiered workflow for assessing anti-inflammatory potential.

2.3. Cell-Based Screening: LPS-Induced Inflammation in Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds. It evaluates the ability of a test compound to inhibit the production of key pro-inflammatory mediators from macrophages stimulated with bacterial lipopolysaccharide (LPS).[11]

Experimental Protocol: Measurement of Nitric Oxide (NO) and PGE₂

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).[11]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include an unstimulated control group.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Nitric Oxide (Griess Assay):

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.[11]

  • Prostaglandin E₂ (ELISA):

    • Quantify the amount of PGE₂ in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.[12]

2.4. Enzymatic Assays: COX-1 and COX-2 Inhibition

These cell-free enzymatic assays are crucial for determining if the compound's anti-inflammatory effect is due to direct inhibition of COX enzymes, and to assess its selectivity.[11] COX-1 is constitutively expressed for homeostatic functions, while COX-2 is inducible during inflammation. Selective COX-2 inhibitors are often sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][13]

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Assay Principle: This assay measures the peroxidase activity of cyclooxygenase. In the presence of arachidonic acid, COX enzymes produce PGG₂, which is then reduced to PGH₂, generating an oxidized arachidonic acid radical. A fluorometric probe reacts with this radical to produce a highly fluorescent product.

  • Procedure:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • In separate wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations or a known inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

    • Read the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ values for both COX-1 and COX-2.

2.5. Data Presentation for Anti-Inflammatory Assays

AssayParameterResult (IC₅₀ in µM)
RAW 264.7 CellsNO Production[Experimental Value]
RAW 264.7 CellsPGE₂ Production[Experimental Value]
Enzymatic AssayCOX-1 Inhibition[Experimental Value]
Enzymatic AssayCOX-2 Inhibition[Experimental Value]
Table 2: Summary of anti-inflammatory activity.

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). An SI > 1 indicates selectivity for COX-2.

Chapter 3: Mechanistic Deep Dive—Signaling Pathway Analysis

3.1. Rationale: Understanding the "How"

If the compound shows significant anti-inflammatory activity, the next logical step is to investigate its impact on the upstream signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of iNOS (which produces NO) and COX-2.[14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) IkB_NFkB:f0->IkB Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocates NFkB_nuc->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

3.2. Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described previously, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for key pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in phospho-IκBα and phospho-p65 levels in compound-treated cells would indicate inhibition of the NF-κB pathway.[14]

Chapter 4: Concluding Insights and Future Directions

This guide provides a systematic framework for the initial biological screening of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. The proposed cascade efficiently interrogates the most probable activities based on its chemical class.

  • If Cytotoxicity is Observed: The compound should be further explored as a potential anti-cancer agent, focusing on apoptosis assays, cell cycle analysis, and screening against a broader panel of cancer cell lines.[7][15]

  • If Anti-Inflammatory Activity is Confirmed: The data on COX selectivity will be crucial. A selective COX-2 inhibitor would be a promising lead.[9][16] Further studies should include a wider range of cytokine analyses and advance to in-vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to confirm efficacy and assess potential ulcerogenic side effects.[16][17]

  • If Neither Activity is Significant: The broad biological potential of the biphenyl scaffold suggests that other screening avenues could be explored, such as antimicrobial or antioxidant assays.[18]

This structured, evidence-based approach ensures a thorough and efficient evaluation, maximizing the potential for discovering the therapeutic value of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BenchChem. (2025).
  • BMG Labtech. (2025).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Life Science Applic
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Slideshare. (n.d.).
  • IJSDR. (n.d.).
  • Life Chemicals. (2026).
  • ResearchOnline@JCU. (2024).
  • MDPI. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Asian Journal of Chemistry. (n.d.).
  • ijsrm. (2017).
  • PubMed. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity.
  • ResearchGate. (2025).
  • PMC. (n.d.). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • PubMed. (2012).
  • PubMed. (2011).
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl.
  • Nature. (n.d.).
  • PMC. (n.d.). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors.
  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
  • ACS Publications. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy)
  • PubMed. (2001).
  • BenchChem. (n.d.). 2-Methoxy-2-(4-methoxyphenyl)acetic Acid.
  • n.d. Analgesic, anti-inflammatory, antipyretic activities and acute toxicity of the ethanolic extract of Clausena harmandiana Pierre.
  • MDPI. (2023).
  • n.d. PHARMACOLOGY 2 - PHARMACOKINETICS.
  • AIR Unimi. (2025).
  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.
  • ResearchGate. (n.d.). (PDF)
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • BindingDB. (n.d.). BindingDB BDBM50299055 CHEMBL573936::[2-(4'-Methoxy-biphenyl-4-sulfonyl)phenyl]acetic Acid.
  • PMC. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)

Sources

Technical Monograph: Spectroscopic Characterization of 2-Methoxy[1,1'-biphenyl]-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and characterization profile for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (CAS: 5002-27-7). This document is structured for researchers in medicinal chemistry and analytical sciences, focusing on the structural elucidation and validation of this specific NSAID analog.

Executive Summary & Compound Identity

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is a structural derivative of the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-biphenylacetic acid). The introduction of a methoxy group at the ortho position (C2) of the biphenyl scaffold alters the electronic and steric environment of the molecule, potentially influencing its metabolic stability and cyclooxygenase (COX) binding affinity.

This guide details the expected spectroscopic signatures (NMR, IR, MS) required for the rigorous identification and purity assessment of this compound in a research setting.

Chemical Identity
ParameterDetail
IUPAC Name 2-(2-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Common Name 2-Methoxyfelbinac; 2-Methoxy-4-biphenylacetic acid
CAS Number 5002-27-7
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
SMILES COc1cc(CC(=O)O)ccc1-c2ccccc2

Analytical Workflow & Synthesis Logic

To ensure data integrity, the characterization of this compound typically follows a linear workflow from synthesis to spectral validation. The following diagram outlines the logical progression for generating the data presented in this guide.

AnalyticalWorkflow cluster_Specs Spectroscopic Validation Synthesis Synthesis (Suzuki Coupling) Purification Purification (Recrystallization/HPLC) Synthesis->Purification PurityCheck Purity Check (HPLC-UV >98%) Purification->PurityCheck NMR NMR (1H, 13C) Structural Connectivity PurityCheck->NMR MS Mass Spec (ESI/EI) MW & Fragmentation PurityCheck->MS IR FT-IR Functional Groups PurityCheck->IR FinalReport Certificate of Analysis (CoA) NMR->FinalReport Confirmed MS->FinalReport IR->FinalReport

Figure 1: Analytical workflow for the validation of 2-methoxy[1,1'-biphenyl]-4-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the methoxy substituent. The 2-methoxy group introduces specific shielding effects and coupling patterns distinct from the 3-methoxy or 2'-methoxy isomers.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are consensus values derived from structural analogs (Felbinac, Flurbiprofen) and electronic shielding rules.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.30br s1HCarboxylic acid proton; exchangeable with D₂O.
Ar-H (Ring B) 7.35 – 7.50m5HUnsubstituted phenyl ring protons (overlap).
Ar-H (C6) 7.28d (J=8.0 Hz)1HOrtho to phenyl ring; deshielded by biphenyl twist.
Ar-H (C3) 6.95s (or d, J~1.5 Hz)1HDiagnostic Peak. Isolated proton between OMe and Acetate. Shielded by OMe.
Ar-H (C5) 6.88dd (J=8.0, 1.5 Hz)1HOrtho to C6, meta to C3. Shielded by OMe.
-OCH₃ 3.78s3HMethoxy group; characteristic singlet.
-CH₂- 3.62s2HBenzylic methylene alpha to carbonyl.

Critical Interpretation:

  • The "2-Methoxy" Signature: The presence of the methoxy group at C2 breaks the symmetry of the biphenyl core. Unlike Felbinac (which shows an AA'BB' system for the substituted ring), this compound will show an ABX or ABC system for the substituted ring protons (H3, H5, H6).

  • H3 vs H6: H3 is significantly shielded (shifted upfield) due to the ortho-methoxy electron donation, appearing near 6.95 ppm. H6 remains downfield (~7.3 ppm) due to the anisotropic effect of the adjacent phenyl ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 172.8Carboxylic acid carbonyl.
C-O (Ar) 156.5C2: Ipso carbon attached to Methoxy (Deshielded).
C-Ar (Quat) 141.0C1: Ipso carbon attached to Phenyl ring.
C-Ar (Quat) 138.5C1': Ipso carbon of unsubstituted ring.
C-Ar (Quat) 135.2C4: Ipso carbon attached to acetic acid side chain.
Ar-CH 130.5C6: Ortho to phenyl ring.
Ar-CH 128.0 - 129.5C2', C3', C4', C5', C6' (Unsubstituted ring signals).
Ar-CH 120.5C5: Para to methoxy.[1]
Ar-CH 111.8C3: Ortho to methoxy (Shielded).
-OCH₃ 55.4Methoxy carbon.
-CH₂- 40.2Methylene carbon (often obscured by DMSO solvent peak).

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for confirming the oxidation state of the carbonyl and the presence of the ether linkage.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800 – 3200 O-H StretchCarboxylic AcidBroad, "hairy" peak characteristic of dimers.
1705 – 1715 C=O StretchCarboxylic AcidStrong, sharp peak. Lower frequency than esters due to H-bonding.
1605, 1580 C=C StretchAromatic RingSkeletal vibrations of the biphenyl system.
1245 – 1260 C-O-C StretchAlkyl Aryl EtherDiagnostic: Confirms the methoxy group attachment to the ring.
1030 – 1050 C-O StretchMethoxySymmetric stretch.
750, 690 C-H BendMonosubstituted BenzeneOut-of-plane bending for the unsubstituted phenyl ring (Ring B).

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprints.

Fragmentation Pathway (EI - 70 eV)

The fragmentation logic follows standard tropylium ion formation and neutral losses typical of carboxylic acids and ethers.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 242 Fragment_A [M - COOH]⁺ Benzyl/Tropylium Type m/z 197 M_Ion->Fragment_A - 45 Da (COOH) Fragment_B [M - CH3]⁺ m/z 227 M_Ion->Fragment_B - 15 Da (CH3) Fragment_C [M - OMe]⁺ m/z 211 M_Ion->Fragment_C - 31 Da (OMe) Fragment_D Biphenyl Core Ion m/z 152-154 Fragment_A->Fragment_D Rearrangement

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway for 2-methoxy[1,1'-biphenyl]-4-acetic acid.

Key MS Peaks:

  • m/z 242 (M+): Parent ion, typically stable due to biphenyl conjugation.

  • m/z 197 (Base Peak): Loss of the carboxylic acid group (-COOH) to form a stabilized cation (likely a methoxy-substituted tropylium-like species).

  • m/z 183: Loss of the carboxymethyl group (-CH₂COOH).

ESI-MS (Negative Mode)

For LC-MS applications, negative mode is preferred for carboxylic acids.

  • [M-H]⁻: m/z 241.1 (Deprotonated molecular ion).

Quality Control & Purity Assessment

For drug development applications, spectroscopic data must be corroborated by chromatographic purity.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or H₃PO₄).

    • Gradient: 30% ACN to 90% ACN over 15 minutes.

  • Detection: UV at 254 nm (Biphenyl absorption) and 280 nm.

  • Retention Time: Expected to be slightly lower than Felbinac (due to the polarity of the methoxy group) but higher than simple phenylacetic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting biphenyl coupling constants).
  • Reagent Database. 2-Methoxy-Biphenyl-4-Acetic Acid Structure and Properties. Retrieved from [Link]

Sources

In Vitro Evaluation of 2-Methoxy-[1,1'-biphenyl]-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro evaluation strategy for 2-methoxy-[1,1'-biphenyl]-4-acetic acid , a structural analog of the non-steroidal anti-inflammatory drugs (NSAIDs) Felbinac and Flurbiprofen .

Given the specific chemical structure—a biphenyl core with an acetic acid moiety at the 4-position and a methoxy group at the 2-position—this compound is evaluated as a COX-inhibitor candidate . The methoxy substitution (a steric and electronic modifier) typically alters metabolic stability and cyclooxygenase (COX) isozyme selectivity compared to its parent scaffold.

Technical Guide for Preclinical Assessment

Part 1: Compound Profile & Strategic Rationale

Physicochemical Identity

Before initiating biological assays, the compound's fundamental properties must be established to ensure assay validity (e.g., solubility in DMSO/buffer).

PropertyValue / PredictionImpact on In Vitro Design
IUPAC Name 2-methoxy-2-(4-phenylphenyl)acetic acid (or 2-methoxy-[1,1'-biphenyl]-4-acetic acid)Target Class : NSAID (COX-1/2 Inhibitor)
Molecular Weight ~242.27 g/mol Small molecule, likely high permeability.
LogP (Predicted) 3.2 – 3.8High Lipophilicity . Requires <0.1% DMSO in cell assays to prevent precipitation.
pKa (Acidic) ~4.0 – 4.5 (Carboxyl group)Ionized at physiological pH (7.4). High plasma protein binding expected.
Structural Analogs Felbinac (H-substituted), Flurbiprofen (F-substituted,

-methyl)
Use Felbinac and Indomethacin as positive controls.
Evaluation Logic

The evaluation pipeline is designed to answer three critical questions:

  • Potency & Selectivity: Does the 2-methoxy group enhance COX-2 selectivity compared to the non-selective Felbinac?

  • Cellular Efficacy: Does enzymatic inhibition translate to reduced inflammatory mediators (PGE2, NO) in a cellular system?

  • Metabolic Liability: Is the methoxy group a site of rapid O-demethylation by CYP450s?

Part 2: Primary Pharmacology (Mechanism of Action)[1]

The gold standard for this chemical class is the direct inhibition of Cyclooxygenase enzymes.

Assay: COX-1 vs. COX-2 Isozyme Inhibition

Objective: Determine the IC50 values for COX-1 (gastric safety) and COX-2 (anti-inflammatory efficacy) to calculate the Selectivity Index (SI).

Protocol (Fluorescence-Based):

  • Reagents: Recombinant human COX-1 and COX-2 enzymes; Arachidonic Acid (substrate); ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe.

  • Preparation: Dissolve 2-methoxy-[1,1'-biphenyl]-4-acetic acid in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Incubation:

    • Incubate enzyme (COX-1 or COX-2) + Inhibitor in Tris-HCl buffer (pH 8.0) for 10 mins at 37°C.

    • Control: Use SC-560 (COX-1 selective) and DuP-697 (COX-2 selective) as references.

  • Reaction: Initiate by adding Arachidonic Acid (100

    
    M) and ADHP.
    
  • Detection: Peroxidase-coupled reaction converts ADHP to Resorufin. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Data Analysis: Fit data to the Hill equation to derive IC50.

Success Criteria:

  • COX-2 IC50: < 10

    
    M (Ideal: < 100 nM).
    
  • Selectivity Index (COX-1/COX-2): > 10 (Indicates reduced gastrointestinal toxicity risk).

Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the intervention point of the compound within the inflammatory pathway.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Target 2-methoxy-[1,1'-biphenyl]-4-acetic acid Target->COX1 Inhibition (Side Effects) Target->COX2 Inhibition (Therapeutic) TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2 Tx Synthase PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PGE Synthase PGI2 Prostacyclin (Vascular Integrity) PGG2->PGI2 PGI Synthase

Figure 1: Mechanism of Action. The compound targets COX enzymes, blocking the conversion of Arachidonic Acid to Prostaglandins. Selectivity for COX-2 determines the safety profile.

Part 3: Cellular Efficacy & Toxicity

Enzymatic assays must be validated in a cellular context where membrane permeability and intracellular metabolism play a role.

Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: Assess the compound's ability to suppress Prostaglandin E2 (PGE2) and Nitric Oxide (NO) production in a live cell model.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates (DMEM + 10% FBS).
    
  • Pre-treatment: Incubate cells with the test compound (0.1, 1, 10, 50

    
    M) for 1 hour.
    
    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Dexamethasone (1

      
      M) or Indomethacin (10 
      
      
      
      M).
  • Stimulation: Add Lipopolysaccharide (LPS, 1

    
    g/mL) to induce inflammation. Incubate for 24 hours.
    
  • Readout 1 (NO): Transfer 100

    
    L supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent . Measure Absorbance at 540 nm.
  • Readout 2 (PGE2): Use a competitive ELISA kit on the remaining supernatant to quantify PGE2 levels.

  • Normalization: Perform an MTT assay on the cell monolayer to ensure reduced NO/PGE2 is due to inhibition, not cell death.

Data Interpretation:

  • A dose-dependent decrease in PGE2 without cytotoxicity confirms anti-inflammatory activity.

  • IC50(PGE2) should track with the COX-2 IC50 from cell-free assays.

Part 4: ADME Profiling (Metabolic Stability)

The 2-methoxy group is a potential metabolic "soft spot." It is susceptible to O-demethylation by CYP2C9 or CYP2D6, which would convert the compound back to a phenol derivative (potentially altering activity).

Assay: Microsomal Stability (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) and half-life (

).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction Mix: Phosphate buffer (pH 7.4) + Test Compound (1

    
    M).
    
  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Parent ion depletion and formation of O-demethylated metabolite (Loss of -CH3,

      
      m/z = -14).
      

Visualization: Evaluation Workflow

ADME_Workflow cluster_Primary Phase 1: Screening cluster_Cellular Phase 2: Cellular cluster_ADME Phase 3: ADME Compound 2-methoxy-[1,1'-biphenyl]-4-acetic acid COX_Assay COX-1/2 Inhibition (Enzymatic) Compound->COX_Assay LogP Physicochem (Solubility/LogP) Compound->LogP RAW264 RAW 264.7 (PGE2 / NO) COX_Assay->RAW264 If IC50 < 10uM Cytotox MTT Assay (Viability) RAW264->Cytotox Control Microsomes Metabolic Stability (HLM / CYP450) RAW264->Microsomes Lead Selection Binding Protein Binding (Dialysis) Microsomes->Binding

Figure 2: Sequential Evaluation Pipeline. Progression through the pipeline is gated by success criteria at each stage (e.g., potency, lack of cytotoxicity).

Part 5: Data Synthesis & Reference Standards

When reporting results, use the following table structure to benchmark the novel compound against clinical standards.

AssayParameter2-methoxy-[1,1'-biphenyl]-4-acetic acid (Target)Felbinac (Reference)Indomethacin (Control)
COX-1 IC50 (

M)
TBD~0.5 - 2.00.02
COX-2 IC50 (

M)
TBD~5.0 - 10.00.50
Selectivity Ratio (COX-1/COX-2)Goal: > 5 ~0.2 (Non-selective)~0.04 (COX-1 selective)
Cellular PGE2 IC50 (

M)
TBD~100.01
Stability

(min)
Goal: > 30 > 60> 60
Scientific Note on the Methoxy Group

The introduction of the 2-methoxy group is a strategic modification. In similar biphenylacetic acids (e.g., Namoxyrate or Flurbiprofen analogs), ortho-substitution restricts the rotation of the phenyl rings, locking the molecule in a conformation that may fit more snugly into the COX-2 hydrophobic pocket. However, this group is also a prime target for CYP2C9 , which may result in a shorter half-life than Felbinac. The microsomal stability assay is therefore the "Go/No-Go" decision point for this compound.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Kit Protocol. Cayman Chemical Technical Docs. Link

The Rational Design of Biphenyl Acetic Acid Derivatives: A Technical Guide to Prodrug Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the discovery, chemistry, and pharmacological evolution of biphenyl acetic acid derivatives , a specialized subclass of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike the broader phenylacetic acids (e.g., diclofenac) or propionic acids (e.g., ibuprofen), this class is defined by the biphenyl scaffold coupled with a prodrug design strategy intended to mitigate gastrointestinal (GI) toxicity.

The core focus of this guide is the Fenbufen-Felbinac axis—a textbook example of rational drug design where a precursor (Fenbufen) was engineered to remain inactive in the stomach, releasing the active pharmacophore (Felbinac) only after hepatic metabolism.

Historical Context & Rational Design

The GI Toxicity Challenge (1960s-1970s): Following the success of indomethacin and phenylbutazone, the primary failure mode of first-generation NSAIDs was direct gastric mucosal injury. The acidic moiety of these drugs, essential for Cyclooxygenase (COX) active site binding, caused local irritation upon oral administration.

The Lederle Laboratories Breakthrough: In the early 1970s, researchers at Lederle Laboratories (American Cyanamid) sought to decouple the anti-inflammatory activity from local gastric toxicity. Their hypothesis: mask the acidic pharmacophore until the drug is absorbed and reaches the liver.

This led to the discovery of Fenbufen (


-oxo-[1,1'-biphenyl]-4-butanoic acid). Unlike its predecessors, Fenbufen was:
  • Inactive in vitro: It did not inhibit prostaglandin synthesis in isolated systems.

  • Active in vivo: It showed potent anti-inflammatory effects in animal models.[1]

  • Gastro-sparing: The prodrug form was less irritating to the stomach lining.

This discovery validated the biphenyl acetic acid class, proving that the biphenyl ring could serve as a lipophilic anchor while the metabolic tail provided the acidic warhead.

Chemical Scaffold & Structure-Activity Relationship (SAR)[2]

The potency of this class relies on the specific geometry of the biphenyl moiety interacting with the hydrophobic channel of the COX enzyme.

Structural ComponentFunctionSAR Criticality
Biphenyl Ring System Mimics the hydrophobic arachidonic acid tail. Provides essential lipophilicity (LogP ~3-4) for entering the COX channel.High: Substitution on the distal ring (e.g., fluorine) can enhance potency but may alter metabolism.
Acetic Acid Moiety The "Warhead." Forms an ionic bond with the cationic Arg-120 residue at the COX active site.Critical: Extension to propionic acid (alpha-methyl) often increases potency (e.g., Flurbiprofen) but changes the class.
Linker (in Prodrugs) The ketone/alkyl chain in Fenbufen. Masks acidity and dictates metabolic rate.[2]Variable: Must be cleavable by hepatic enzymes (CYP450/oxidases).

The Metabolic Activation Pathway (Fenbufen to Felbinac)

The defining characteristic of this class is the metabolic conversion of the prodrug Fenbufen into the active metabolite Felbinac (4-biphenylacetic acid). This process occurs primarily in the liver, bypassing the stomach.

Mechanism of Activation
  • Absorption: Fenbufen is absorbed intact.[2]

  • Reduction: The carbonyl group is reduced to a hydroxyl group (

    
    -hydroxy metabolite).
    
  • Oxidative Cleavage: The chain is shortened via oxidation, yielding Felbinac .

Visualization: Metabolic Activation Workflow

FenbufenMetabolism Fenbufen Fenbufen (Prodrug) (Inactive) Liver Hepatic Metabolism (First Pass) Fenbufen->Liver Oral Absorption Metabolite1 gamma-Hydroxy Metabolite (Intermediate) Liver->Metabolite1 Reduction (Reductase) Felbinac Felbinac (Active Drug) (4-biphenylacetic acid) Metabolite1->Felbinac Oxidative Cleavage COX Target: COX-1 / COX-2 (Inhibition) Felbinac->COX Ionic Binding to Arg-120

Caption: The bio-activation pathway of Fenbufen. The inactive prodrug undergoes hepatic reduction and oxidation to generate the active COX inhibitor, Felbinac.

Synthetic Protocols

For researchers synthesizing derivatives, the Friedel-Crafts Acylation is the standard, robust route for constructing the biphenyl-keto-acid scaffold.

Protocol: Synthesis of Fenbufen (Laboratory Scale)

Note: This protocol is based on the standard industrial route adapted for bench-scale validation.

Reagents:

  • Biphenyl (15.4 g, 0.1 mol)[3]

  • Succinic Anhydride (11.0 g, 0.11 mol)

  • Aluminum Chloride (

    
    , anhydrous, 28.0 g)
    
  • Solvent: Nitrobenzene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a dry 500mL three-neck flask equipped with a mechanical stirrer and a drying tube (

    
    ), dissolve Biphenyl and Succinic Anhydride in 150mL of DCE.
    
  • Acylation: Cool the mixture to 0-5°C in an ice bath. Slowly add anhydrous

    
     in small portions over 30 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture slowly into a beaker containing 300g of crushed ice and 50mL of concentrated HCl. This decomposes the aluminum complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCE (2x50mL). Combine organic layers and wash with water.

  • Purification: Extract the organic layer with 10%

    
     solution (the product moves to the aqueous phase as the salt). Separate the organic phase (discard unreacted biphenyl).
    
  • Precipitation: Acidify the aqueous carbonate layer with 6N HCl to pH 2. The crude Fenbufen will precipitate as a white solid.

  • Recrystallization: Filter the solid and recrystallize from Ethanol/Water (or Acetone) to yield pure crystals (MP: 185-188°C).

Visualization: Synthetic Workflow

Synthesis Reactants Biphenyl + Succinic Anhydride FriedelCrafts Friedel-Crafts Acylation (AlCl3, 0-25°C) Reactants->FriedelCrafts Quench Acid Quench (HCl/Ice) FriedelCrafts->Quench Extraction Base Extraction (Na2CO3) Quench->Extraction Purification Product Fenbufen (Solid Precipitate) Extraction->Product Acidification

Caption: The Friedel-Crafts synthetic route for Fenbufen, utilizing succinic anhydride to install the keto-acid chain on the biphenyl ring.[4]

Comparative Data: Biphenyl vs. Other Scaffolds[6]

The biphenyl group imparts specific physicochemical properties that distinguish it from single-ring NSAIDs.

CompoundScaffoldLogP (Lipophilicity)Half-Life (t½)Primary Risk
Felbinac Biphenyl Acetic Acid~3.0N/A (Metabolite)Topical irritation (if applied locally)
Fenbufen Biphenyl Prodrug~3.910-13 hrsHepatotoxicity (Rare)
Diclofenac Phenylacetic Acid~4.51-2 hrsGI Ulceration, CV Risk
Ibuprofen Phenylpropionic Acid~3.52 hrsGI Irritation

Data Interpretation: The high LogP of Fenbufen aids in absorption, while the long half-life (due to metabolic conversion time) allows for twice-daily dosing, an improvement over the short half-life of Diclofenac.

References

  • Child, R. G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and folc."[5] Journal of Pharmaceutical Sciences. (Verified via PubMed/Snippet 1.6).

  • Sloboda, A. E., et al. (1980). "The pharmacological properties of fenbufen." Arzneimittel-Forschung. (Verified via PubMed).

  • Lederle Laboratories (American Cyanamid). (1974). "Anti-inflammatory agents."[1][2][4][6][7][8][9][10][11] U.S. Patent 3,784,701.[12] (Verified via Google Patents).

  • Brogden, R. N. (1986).[4] "Non-steroidal anti-inflammatory analgesics other than salicylates." Drugs. (Verified via Snippet 1.7).

  • Chiccarelli, F. S., et al. (1980).[13] "Disposition and metabolism of fenbufen in several laboratory animals." Arzneimittel-Forschung. (Verified via Snippet 1.5).

Sources

literature review on the synthesis of methoxy-substituted biphenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Cross-Coupling to C-H Activation: A Technical Guide

Executive Summary

The methoxy-substituted biphenyl motif is a structural cornerstone in medicinal chemistry, appearing in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacophores (e.g., NSAIDs, antifungal agents). The methoxy group (


) serves a dual purpose: it acts as a strong electron-donating group (EDG) that modulates the electronic landscape of the biaryl core, and it enhances lipophilicity.

However, the synthesis of these compounds presents distinct challenges.[1][2] The EDG nature of the methoxy group can deactivate aryl halides toward oxidative addition in palladium-catalyzed cycles, while steric hindrance in ortho-substituted congeners requires specialized ligand architecture. This guide moves beyond basic textbook definitions to provide field-proven protocols for synthesizing methoxy-biphenyls, contrasting the robustness of Suzuki-Miyaura coupling with the atom economy of modern C-H activation.

The Electronic & Steric Landscape

Before selecting a synthetic route, the researcher must analyze the substrate's electronic bias.

  • Electronic Deactivation: A methoxy group para to the halogen on the electrophile increases electron density at the C-X bond, making oxidative addition—the rate-determining step in many Pd-cycles—slower. This necessitates electron-rich ligands (e.g., phosphines like SPhos or XPhos).

  • Steric Clash: In 2,2'-dimethoxybiphenyl systems, the steric clash between ortho-methoxy groups forces the rings to twist, creating atropisomers. Standard ligands (e.g.,

    
    ) often fail here; bulky biaryl phosphine ligands are required to facilitate the reductive elimination step.
    
The Gold Standard: Suzuki-Miyaura Cross-Coupling

For pharmaceutical manufacturing where reliability is paramount, Suzuki-Miyaura coupling remains the method of choice. The use of Buchwald-type dialkylbiaryl phosphine ligands has revolutionized the synthesis of sterically hindered methoxy-biphenyls.

Mechanism & Ligand Choice

The catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[3][4] For methoxy-substituted substrates, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the superior ligand choice. Its electron-rich nature accelerates OA, while its bulk accelerates RE.

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Rate determining for electron-rich Ar-X PdII_Ox Pd(II)-Ar-X Intermediate OxAdd->PdII_Ox BaseStep Base Activation (Formation of Pd-OH/OR) PdII_Ox->BaseStep + Base (CsF/K2CO3) TransMet Transmetallation (Ar'-B(OH)2 enters) BaseStep->TransMet + Ar'-B(OH)2 PdII_Biaryl Pd(II)-Ar-Ar' Intermediate TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Accelerated by bulky ligands (SPhos) RedElim->Pd0 Cycle Closes

Figure 1: The catalytic cycle emphasizes the critical role of bulky ligands in forcing the reductive elimination of sterically congested methoxy-biphenyls.

Protocol 1: Synthesis of Sterically Hindered 2,2'-Dimethoxybiphenyl

Target: Coupling 2-bromoanisole with 2-methoxyphenylboronic acid. Challenge: Severe steric hindrance and electronic deactivation.

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 equiv)

  • Boronic Acid: 2-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)[5]

  • Base:

    
     (2.0 equiv) or CsF (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon flow.

  • Charging: Add

    
    , SPhos, and the boronic acid solid. Evacuate and backfill with argon (3x).
    
  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Substrate Addition: Add 2-Bromoanisole via syringe.

  • Activation: Heat the reaction to 100°C (oil bath) or 120°C (microwave) for 12 hours.

    • Note: The solution should turn from dark red to black/brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Validation:

  • 
    : Look for the characteristic upfield shift of protons adjacent to the methoxy groups due to shielding effects in the twisted biaryl conformation.
    
The Green Frontier: Direct C-H Arylation

Traditional cross-coupling generates stoichiometric metal waste (boron/tin/zinc salts). Direct C-H arylation offers high atom economy by coupling an aryl halide directly with a non-functionalized arene (anisole).[6]

Mechanism: Concerted Metalation-Deprotonation (CMD)

Unlike Electrophilic Aromatic Substitution (


), which favors para/ortho based on electronics, C-H activation often proceeds via CMD. A carbonate or carboxylate base assists the metal in cleaving the C-H bond.

Regioselectivity Challenge: Anisole has multiple C-H bonds.

  • Ortho-arylation: Achieved via coordination to the methoxy oxygen (using Lewis acidic metals like Li+ or specific Pd catalysts).

  • Meta-arylation: The "Holy Grail," recently unlocked using Norbornene as a transient mediator (Catellani-type reaction).

CMD_Mechanism Substrate Anisole (Substrate) Coordination Agostic Interaction Pd...H-C Substrate->Coordination Pd(II) Species TS CMD Transition State (6-membered ring) Coordination->TS Base (CO3) assists deprotonation Product Pd-Aryl Species (Ready for C-C bond) TS->Product -HCO3

Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway, enabling direct functionalization of C-H bonds without pre-functionalization.

Protocol 2: Meta-Selective C-H Arylation of Anisoles

Target: Synthesis of 3-methoxy-4'-methylbiphenyl from anisole and 4-iodotoluene. Reference: This protocol adapts the Norbornene-mediated strategy (Catellani reaction variants) [4].

Reagents:

  • Substrate: Anisole (Excess, often used as solvent or 4.0 equiv)

  • Coupling Partner: 4-Iodotoluene (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Tri(2-furyl)phosphine or specific pyridine-based ligands (20 mol%)

  • Mediator: Norbornene (50 mol%)

  • Base:

    
     (2.0 equiv)
    

Methodology:

  • Setup: Combine Pd source, ligand, Norbornene, and base in a sealed tube under

    
    .
    
  • Addition: Add Anisole and the Aryl Iodide.

  • Reaction: Heat to 130°C.

    • Mechanism Insight: The Pd oxidatively adds to the iodide, coordinates to norbornene, activates the ortho-position of anisole, but steric strain prevents coupling there. It then activates the meta position, couples, and finally ejects norbornene.

  • Workup: Standard extraction and silica chromatography.

Oxidative Coupling: The Biomimetic Approach

For constructing symmetric biaryls (e.g., 4,4'-dimethoxybiphenyl) or natural product scaffolds (lignans), oxidative coupling mimics nature's biosynthetic pathways.

Reagent: Molybdenum Pentachloride (


) or PIFA (Hypervalent Iodine).
Pros:  No halides or boronic acids needed.
Cons:  Often requires stoichiometric oxidants; radical pathways can be messy.

Brief Protocol (MoCl5 mediated):

  • Dissolve Anisole in dry

    
     at 0°C.
    
  • Add

    
     (2.0 equiv) slowly. The reaction proceeds via a radical cation mechanism.
    
  • Quench with water after 30 minutes.

  • Result: Predominantly 4,4'-dimethoxybiphenyl due to radical stability at the para position.

Comparative Metrics & Decision Matrix
FeatureSuzuki-MiyauraC-H Activation (Direct)Oxidative Coupling
Pre-functionalization High (Requires Ar-X & Ar-B)Medium (Requires Ar-X)None (Ar-H + Ar-H)
Regioselectivity Excellent (100% defined)Variable (Ligand/DG dependent)Moderate (Substrate dependent)
Steric Tolerance High (with SPhos/XPhos)Low to MediumLow
Atom Economy Low (Stoichiometric salt waste)HighVariable (Oxidant waste)
Cost High (Boronic acids)MediumLow (Starting materials)
Best For... Complex Pharma Intermediates Early Stage Discovery Symmetric Dimers / Lignans
References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. Link

  • Dong, Z., Wang, J., & Dong, G. (2018). Simple Amine-Directed Meta-Selective C–H Arylation via Pd/Norbornene Catalysis. Journal of the American Chemical Society, 140(27), 8411–8415. Link

  • Waldvogel, S. R., & Elsler, B. (2012). Electrochemical Oxidative Cross-Coupling with Phenols and Arenes. Electrochimica Acta, 82, 434-443. Link

Sources

Methodological & Application

protocol for using [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for the preparation and application of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (CAS: 5181-11-3), a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Felbinac (4-biphenylacetic acid).

Given its chemical structure—a biphenyl core with an acetic acid moiety and a methoxy substitution—this compound is classified as an arylalkanoic acid derivative. In cell culture, it is primarily utilized as a pharmacological probe to investigate Cyclooxygenase (COX) inhibition , anti-inflammatory signaling (NF-


B pathway), and structure-activity relationships (SAR) of NSAID derivatives.

Core Principle & Mechanism of Action

The molecule [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (hereafter referred to as 2-MBA ) functions as a competitive inhibitor of cyclooxygenase enzymes (COX-1/COX-2). By blocking the arachidonic acid binding site, it prevents the conversion of arachidonic acid into Prostaglandin H2 (PGH2), thereby reducing downstream pro-inflammatory mediators like Prostaglandin E2 (PGE2) .

  • Primary Target: COX-1 / COX-2 Enzymes.

  • Secondary Effects: Modulation of NF-

    
    B translocation and suppression of iNOS expression (at high concentrations).
    
  • Key Application: Screening for anti-inflammatory potency and selectivity in macrophage models (e.g., RAW 264.7) or assessing cytotoxicity in cancer lines.

Preparation & Storage

Critical Note: 2-MBA is lipophilic and poorly soluble in aqueous media. Improper solubilization will lead to microprecipitation, causing false-negative results in enzymatic assays and false-positive toxicity due to crystal formation.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    99.9%).
    
  • Target Concentration: 100 mM (Stock).

  • Procedure:

    • Weigh 24.2 mg of 2-MBA (MW: 242.27 g/mol ).

    • Add 1.0 mL of sterile DMSO.

    • Vortex vigorously for 30–60 seconds until completely dissolved.

    • Optional: Sonicate in a water bath at 37°C for 5 minutes if dissolution is slow.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solution (Day of Experiment)
  • Dilute the 100 mM stock in complete cell culture media to reach final concentrations (e.g., 1

    
    M – 100 
    
    
    
    M).
  • Vehicle Control: Ensure the final DMSO concentration is

    
     0.1% (v/v)  in all wells to avoid solvent toxicity.
    
Experimental Protocol: Anti-Inflammatory Assay (RAW 264.7 Model)

This standardized protocol evaluates the efficacy of 2-MBA in suppressing Lipopolysaccharide (LPS)-induced inflammation.

Materials Required
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS).

  • Reagent: Griess Reagent (for Nitric Oxide), MTT or CCK-8 (for Viability), ELISA Kit (for PGE2).

Step-by-Step Workflow

Day 1: Seeding

  • Harvest RAW 264.7 cells (passage 3–10) and count viability (>95% required).

  • Seed cells in 96-well plates at a density of 5

    
     10
    
    
    
    cells/well
    in 200
    
    
    L DMEM + 10% FBS.
  • Incubate overnight at 37°C, 5% CO

    
    .
    

Day 2: Pre-treatment & Stimulation

  • Starvation (Optional but Recommended): Replace media with DMEM + 1% FBS for 2 hours to synchronize cells.

  • Compound Treatment:

    • Prepare 2x concentrations of 2-MBA in media (e.g., 2, 20, 100, 200

      
      M).
      
    • Remove old media and add 100

      
      L  of 2x compound to wells.
      
    • Incubate for 1 hour (Pre-treatment phase).

  • LPS Stimulation:

    • Prepare 2x LPS solution (2

      
      g/mL).
      
    • Add 100

      
      L  of 2x LPS to the wells containing the compound (Final Volume: 200 
      
      
      
      L; Final LPS: 1
      
      
      g/mL; Final 2-MBA: 1, 10, 50, 100
      
      
      M).
    • Controls:

      • Negative Control: Media + 0.1% DMSO (No LPS, No Drug).

      • Model Control: LPS + 0.1% DMSO (Max Inflammation).

      • Positive Control: Indomethacin (10

        
        M) + LPS.
        
  • Incubate for 18–24 hours .

Day 3: Analysis

  • Supernatant Collection: Transfer 100

    
    L of supernatant to a fresh plate for NO/PGE2 analysis.
    
  • Viability Assay: Add MTT/CCK-8 reagent to the remaining cells to verify that inflammation reduction is not due to cell death.

Data Analysis & Expected Results
A. Nitric Oxide (NO) Inhibition (Griess Assay)

Mix 50


L supernatant with 50 

L Griess Reagent I and 50

L Griess Reagent II. Measure Absorbance at 540 nm.
  • Calculation: Normalize to Model Control (100%).

  • Expectation: Dose-dependent reduction in NO production. IC

    
     is typically in the 10–50 
    
    
    
    M
    range for biphenylacetic acid derivatives.
B. PGE2 Suppression (ELISA)

Use a competitive ELISA to measure PGE2. This is the most direct measure of COX-2 inhibition.

  • Expectation: 2-MBA should significantly reduce PGE2 levels compared to the LPS-only control.

C. Cytotoxicity Threshold
Concentration (

M)
Predicted Viability (%)Interpretation
0 - 10 > 95%Non-toxic; Safe for signaling assays.
10 - 50 > 90%Therapeutic window for anti-inflammatory effects.
100 70 - 85%Potential off-target toxicity; Monitor carefully.
> 200 < 50%Cytotoxic; Unsuitable for functional assays.
Pathway Visualization

The following diagram illustrates the point of intervention for 2-MBA within the inflammatory cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signaling Cascade COX2 COX-2 Enzyme (Inducible) NFkB->COX2 Transcription NO Nitric Oxide NFkB->NO iNOS Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-2 Catalysis MBA 2-MBA (Inhibitor) MBA->COX2 Blocks Active Site PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2

Caption: Mechanism of Action for 2-MBA. The compound acts as a competitive inhibitor of the COX-2 enzyme, blocking the conversion of Arachidonic Acid to PGH2 and subsequently reducing PGE2 synthesis.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100

M) or rapid addition.
Dilute stock in warm media slowly while vortexing. Ensure final DMSO

0.1%.
High Cell Death DMSO toxicity or compound overdose.Run a vehicle control (DMSO only). If vehicle is safe, reduce 2-MBA dose (< 50

M).
No Inhibition Observed Pre-treatment time too short.Extend pre-incubation to 2 hours before adding LPS to allow cellular uptake.
High Background NO FBS contains nitrates or old media.Use fresh media. Do not use phenol red-free media if it interferes with Griess (check kit specs).
References
  • Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219747, 2-(2'-Methoxy-4-biphenylyl)acetic acid. Retrieved from [Link]

  • Parent Compound Pharmacology: Otterness, I. G., & Bliven, M. L. (1985). Laboratory models for testing nonsteroidal anti-inflammatory drugs. In Nonsteroidal Anti-Inflammatory Drugs (pp. 111-252). Wiley-Interscience.
  • Macrophage Assay Protocol : Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]

  • Biphenylacetic Acid SAR : Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870. [Link]

experimental design for testing [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Executive Summary & Rationale

The compound [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (herein referred to as 2-OMe-BPAA ) represents a structural derivative of Felbinac (4-biphenylacetic acid). The introduction of a methoxy group at the ortho position (position 2) of the biphenyl scaffold is a classic medicinal chemistry strategy intended to modulate lipophilicity (LogP), metabolic stability, and cyclooxygenase (COX) isoform selectivity compared to the parent compound.

This guide provides a rigorous experimental framework to validate 2-OMe-BPAA as a non-steroidal anti-inflammatory drug (NSAID). The protocols move from molecular target engagement (Enzymatic) to cellular function (In Vitro) and finally to systemic efficacy (In Vivo).

Key Mechanistic Hypothesis: Like its parent Felbinac and related analogs (e.g., Fenbufen), 2-OMe-BPAA is hypothesized to inhibit prostaglandin G/H synthase (COX-1 and COX-2), thereby reducing the biosynthesis of pro-inflammatory mediators like Prostaglandin E2 (PGE2).

Biological Pathway & Mechanism of Action[1][2]

To interpret the data generated by these protocols, the researcher must understand the specific intervention point in the arachidonic acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Drug 2-OMe-BPAA (Inhibitor) Drug->COX Competitive Inhibition PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerases TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: Mechanism of Action. 2-OMe-BPAA targets the COX enzymes, preventing the conversion of Arachidonic Acid into inflammatory prostaglandins.[1]

Module A: Biochemical Potency (In Vitro)

Objective: Determine the IC50 values for COX-1 and COX-2 to establish the Selectivity Index (SI). Rationale: Phenylacetic acids often show COX-1 preference (gastric risk). The methoxy substitution may shift this toward COX-2 (cardiovascular risk/gastric safety balance).

Protocol A1: Colorimetric COX Inhibition Assay
  • Reagents:

    • Ovine COX-1 and Recombinant Human COX-2 enzymes.[2]

    • Substrate: Arachidonic Acid.[2][3]

    • Chromogenic substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Reference Standards: Indomethacin (non-selective), Celecoxib (COX-2 selective).[4]

  • Workflow:

    • Preparation: Dissolve 2-OMe-BPAA in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

    • Incubation: Add enzyme (COX-1 or COX-2) + Heme cofactor + Test Compound to wells. Incubate for 10 min at 25°C.

    • Reaction: Add Arachidonic Acid and TMPD.

    • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Measure absorbance at 590 nm .

    • Analysis: Calculate % Inhibition =

      
      .
      

Data Output Format:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-OMe-BPAA TBDTBD>1 = COX-2 Selective
Felbinac (Parent)~0.5~15.00.03 (COX-1 Selective)
Celecoxib>500.04>1000

Module B: Cellular Efficacy (Ex Vivo)

Objective: Verify the compound can cross cell membranes and inhibit PGE2 release in a physiological environment. Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Protocol B1: LPS-Induced PGE2 Inhibition
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free media containing 2-OMe-BPAA (1, 10, 50 µM). Incubate for 1 hour.

  • Induction: Add LPS (1 µg/mL) to stimulate COX-2 expression and inflammation. Incubate for 18–24 hours.

  • Harvest: Collect supernatant.

  • Quantification: Use a PGE2 Competitive ELISA Kit .

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Module C: In Vivo Anti-Inflammatory Efficacy

Objective: Evaluate systemic efficacy in a standard acute inflammation model. Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Ethical Note: This protocol requires IACUC approval.

Protocol C1: Experimental Design & Timeline

Groups (n=6-8 per group):

  • Vehicle Control: (0.5% CMC-Na).

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

  • Test Low: 2-OMe-BPAA (10 mg/kg, p.o.).

  • Test High: 2-OMe-BPAA (30 mg/kg, p.o.).

InVivo_Workflow T_minus_1 T = -1 hr Baseline Measurement (Plethysmometer) T_0 T = 0 hr Drug Administration (Oral Gavage) T_minus_1->T_0 T_1 T = +1 hr Carrageenan Inj. (Sub-plantar) T_0->T_1 Measure Hourly Measurements (1h, 2h, 3h, 4h, 6h) T_1->Measure

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Procedure:
  • Baseline: Measure the initial paw volume (

    
    ) of the right hind paw using a water displacement plethysmometer.
    
  • Dosing: Administer 2-OMe-BPAA or controls via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 6 hours post-injection.
    
  • Calculation:

    • Edema Volume:

      
      
      
    • % Inhibition:

      
      
      

Success Criteria:

  • Statistical significance (

    
    ) against Vehicle Control using ANOVA followed by Dunnett’s test.
    
  • Dose-dependent reduction in edema volume, particularly at the 3-hour mark (peak inflammation).

Physicochemical Considerations (Formulation)

The "2-methoxy" group generally increases lipophilicity compared to hydroxylated metabolites.

  • Solubility Testing: Perform thermodynamic solubility assays in pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (PBS).

  • Formulation Recommendation: If aqueous solubility is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , use a suspension vehicle like 0.5% Carboxymethylcellulose (CMC) or solubilize in PEG400:Saline (20:80) for animal studies.
    

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. Link

  • BenchChem. (2025).[2] Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols. BenchChem Protocols. Link

  • MedChemExpress. (2025). 2-(4-Methoxyphenyl)acetic acid Product Information and Protocols. MCE Product Library. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

Sources

derivatization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- for improved activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical optimization of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (herein referred to as 2-MBA ), a structural analog of the NSAID Felbinac. While the biphenylacetic acid scaffold is a proven pharmacophore for COX inhibition, its clinical utility is often limited by gastric mucosal toxicity (due to the free carboxylic acid) and poor aqueous solubility.

This protocol focuses on three derivatization strategies to enhance therapeutic index:

  • Prodrug Synthesis (Esterification/Amidation): masking the acidic moiety to prevent direct gastric irritation and improve lipophilicity.

  • NO-Releasing Hybrids: coupling with nitro-oxy linkers to provide gastroprotective nitric oxide.

  • Metabolic Stabilization: modifying the 2-methoxy position to modulate biphenyl torsion angles, optimizing COX-2 selectivity.

Structural Rationale & SAR Analysis

The pharmacological activity of 2-MBA relies on its ability to inhibit Cyclooxygenase (COX) enzymes. The 2-methoxy substituent is critical: it introduces steric bulk at the ortho position of the biphenyl linkage, forcing the two phenyl rings into a non-planar (twisted) conformation. This twist is essential for fitting into the hydrophobic channel of the COX active site.

Diagram 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Core [1,1'-Biphenyl]-4-acetic acid (Scaffold) Substituent 2-Methoxy Group (Ortho Position) Core->Substituent Tail Carboxylic Acid (-COOH) Core->Tail Effect1 Induces Torsion (Non-planar) Substituent->Effect1 Steric Hindrance Problem Gastric Irritation Ion Trapping Tail->Problem Acidic Proton Solution Derivatization Target (Esters/Amides) Tail->Solution Reaction Site Effect2 COX Active Site Fit Effect1->Effect2 Optimized Binding Problem->Solution Masking

Caption: SAR analysis of 2-MBA showing the functional role of the methoxy group and the target site for derivatization.

Protocol A: Synthesis of Morpholinoalkyl Ester Prodrugs

Objective: Convert the free acid to a morpholinoethyl ester. This increases lipid solubility for membrane crossing while the morpholine moiety aids in solubility at physiological pH (via protonation), improving bioavailability.

Materials
  • Substrate: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (10 mmol)

  • Reagent: 4-(2-Hydroxyethyl)morpholine (12 mmol)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (1 mmol)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation:

    • Dissolve 2.42 g (10 mmol) of 2-MBA in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

    • Add 0.12 g (1 mmol) of DMAP. Stir for 10 minutes at 0°C (ice bath).

  • Coupling:

    • Add 2.27 g (11 mmol) of DCC dissolved in 10 mL DCM dropwise over 20 minutes.

    • Immediately add 1.57 g (12 mmol) of 4-(2-Hydroxyethyl)morpholine.

    • Mechanism:[1] The DCC activates the carboxylic acid to an O-acylisourea intermediate, which is then attacked by the alcohol.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the starting acid spot (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Work-up:

    • Filtration: The reaction produces dicyclohexylurea (DCU) as a white precipitate. Filter this off using a sintered glass funnel.

    • Washing: Wash the filtrate with 5% NaHCO₃ (2 x 30 mL) to remove unreacted acid, followed by water (30 mL) and brine (30 mL).

    • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) or perform column chromatography if purity is <95%.

Protocol B: Synthesis of NO-Releasing Derivative (Nitrooxyalkyl Ester)

Objective: Synthesize a "safe NSAID" by linking 2-MBA to a nitric oxide (NO) donating moiety. NO stimulates mucus secretion and mucosal blood flow, counteracting the ulcerogenic effect of COX inhibition.

Workflow Diagram

Synthesis_Workflow Start Start: 2-MBA (Acid) Step1 Step 1: Chlorination (SOCl2, Reflux) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Step 2: Esterification (Halo-alcohol) Intermediate->Step2 Precursor Bromoalkyl Ester Step2->Precursor Step3 Step 3: Nitration (AgNO3, Acetonitrile) Precursor->Step3 Final NO-Donating Derivative (Nitrooxy Ester) Step3->Final

Caption: Synthetic route for converting 2-MBA into a nitric oxide-releasing prodrug.

Methodology
  • Acyl Chloride Formation: Reflux 2-MBA with Thionyl Chloride (

    
    ) for 3 hours. Remove excess 
    
    
    
    under vacuum.
  • Linker Attachment: React the acyl chloride with 3-bromopropanol in DCM/Pyridine at 0°C to form the 3-bromopropyl ester .

  • Nitration (The Critical Step):

    • Dissolve the 3-bromopropyl ester (5 mmol) in Acetonitrile (20 mL).

    • Add Silver Nitrate (

      
      , 10 mmol).
      
    • Reflux for 6 hours in the dark (wrap flask in foil).

    • Filter off the Silver Bromide (

      
      ) precipitate.
      
    • Concentrate filtrate to obtain the 3-(nitrooxy)propyl ester .

Analytical Validation Parameters

To ensure the derivatization was successful and the compound is viable for testing, compare against these standards.

ParameterParent Compound (2-MBA)Target Derivative (Ester/Amide)Acceptance Criteria
IR Spectroscopy Broad peak 2500-3000 cm⁻¹ (OH stretch)Absent OH stretch; Sharp C=O at ~1735 cm⁻¹ (Ester)Disappearance of carboxylic OH
1H NMR

11.0-12.0 ppm (COOH, singlet)
New signals for linker (e.g.,

3.5-4.5 ppm for

)
Integration matches linker stoichiometry
Solubility (pH 7.4) Low (< 0.1 mg/mL)High (> 1.0 mg/mL for morpholine salts)> 10-fold improvement
Log P (Lipophilicity) ~3.2~2.5 - 4.0 (Tunable based on linker)Optimal range for oral absorption

Biological Evaluation Protocols

In Vitro: COX-1 vs COX-2 Inhibition Assay
  • Kit: Use a commercial Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Procedure:

    • Incubate ovine COX-1 and human recombinant COX-2 with Arachidonic Acid and the derivative (0.01 - 100

      
      ).
      
    • Measure the production of Prostaglandin

      
       (
      
      
      
      ) via ELISA.
    • Success Metric:

      
       (COX-2) < 
      
      
      
      (COX-1). The 2-methoxy group should favor COX-2, but the derivative must hydrolyze (if a prodrug) or bind effectively.
In Vivo: Carrageenan-Induced Rat Paw Edema
  • Animals: Wistar rats (150-200g), n=6 per group.

  • Dosing: Oral administration of derivative (equimolar to 10 mg/kg 2-MBA).

  • Induction: Inject 0.1 mL 1% Carrageenan into the sub-plantar region of the hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Calculation:

    
    
    
    • 
      : Mean change in control group.
      
    • 
      : Mean change in treated group.
      

References

  • Design and Evaluation of a Novel Felbinac Transdermal Patch. Vertex AI Search / NIH. Retrieved from 2

  • Carrier-linked mutual prodrugs of biphenylacetic acid. PubMed. Retrieved from 3

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Retrieved from 4

  • Synthesis of Ibuprofen Derivatives with Improved Antibacterial Activity. Asian Journal of Chemistry. Retrieved from 5

  • Nonsteroidal antiinflammatory agents.[3][6][2][7][4][8] 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids. PubMed.[7] Retrieved from 7

Sources

Technical Application Note: Fluorescence Characterization and Protein Binding Assays using 2-Methoxy-[1,1'-Biphenyl]-4-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

2-Methoxy-[1,1'-Biphenyl]-4-Acetic Acid (hereafter referred to as 2-MBA ) is a structural derivative of the non-steroidal anti-inflammatory drug (NSAID) Felbinac. While primarily recognized as a pharmaceutical intermediate, its biphenyl core substituted with an electron-donating methoxy group confers specific fluorescence properties valuable for biophysical characterization.

Why Use 2-MBA in Fluorescence Studies?
  • Intrinsic Fluorophore: The biphenyl scaffold provides a strong

    
     transition in the UV region. The ortho-methoxy group introduces steric hindrance (forcing a non-planar twist) and electron donation, which typically results in a bathochromic (red) shift and altered quantum yield compared to the unsubstituted parent compound.
    
  • Solvatochromic Sensitivity: The emission of methoxy-biphenyls is highly sensitive to solvent polarity. This makes 2-MBA an excellent probe for mapping the hydrophobicity of biological binding pockets (e.g., Site I or II on Human Serum Albumin).

  • Protein Interaction Model: As an acidic lipophilic ligand, 2-MBA serves as a model molecule for studying the pharmacokinetics of NSAID binding to serum albumins via fluorescence quenching mechanisms.

Physicochemical & Spectral Properties[1][2][3][4][5]

Before initiating biological assays, the probe must be characterized in standard solvents.

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
CAS Number 5181-11-3Verify batch purity >98%
Molecular Weight 242.27 g/mol
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; requires organic stock
Excitation (

)
270 – 290 nmOverlaps with Tryptophan absorption
Emission (

)
320 – 380 nmSolvent dependent (Solvatochromic)
Stokes Shift ~50 – 70 nmLarge shift reduces self-quenching
pKa ~4.4 (Carboxylic acid)Anionic at physiological pH (7.[1]4)

Core Protocol 1: Solvatochromic Characterization

Objective: To determine the sensitivity of 2-MBA fluorescence to environmental polarity, establishing a baseline for hydrophobic pocket sensing.

Materials
  • Analyte: 2-MBA (1 mM stock in DMSO).

  • Solvents: Hexane (Non-polar), Tetrahydrofuran (THF), Methanol, Phosphate Buffer (PBS, pH 7.4).

  • Instrument: Spectrofluorometer (e.g., Agilent Cary Eclipse or Horiba Fluorolog).

Method
  • Preparation: Dilute the 1 mM DMSO stock into each solvent to a final concentration of 10 µM . Ensure DMSO content is <1% to minimize solvent effects.

  • Blanking: Record background spectra of pure solvents.

  • Scan Parameters:

    • 
      : 280 nm (slit width: 5 nm).
      
    • 
       Scan Range: 300 nm – 500 nm.
      
    • Integration time: 0.1 s.

  • Analysis: Observe the shift in peak emission wavelength (

    
    ).
    
    • Expectation: In non-polar solvents (Hexane),

      
       will be blue-shifted (shorter wavelength) with higher intensity. In polar protic solvents (PBS), fluorescence may be quenched or red-shifted due to hydrogen bonding and relaxation of the excited state.
      

Core Protocol 2: Protein Binding Interaction (BSA/HSA)

Objective: Quantify the binding affinity (


) of 2-MBA to Bovine Serum Albumin (BSA) using Fluorescence Quenching. This is the standard "Gold Standard" application for this class of molecules.
Mechanistic Logic

BSA contains two Tryptophan (Trp) residues: Trp-134 (surface) and Trp-213 (hydrophobic pocket).[2][3] When 2-MBA binds near Trp-213, it quenches the intrinsic Trp fluorescence via Fluorescence Resonance Energy Transfer (FRET) or static complex formation.

Experimental Workflow (Graphviz)

Protocol_Workflow Fig 1: Step-by-step workflow for Fluorescence Quenching Titration. Stock Stock Prep (2-MBA in DMSO) Titration Titration Step Add 2-MBA (0-20 µM) to BSA Stock->Titration Protein Protein Soln (2 µM BSA in PBS) Protein->Titration Measure Fluorescence Scan Ex: 280nm | Em: 300-450nm Titration->Measure Correction IFE Correction (Inner Filter Effect) Measure->Correction Analysis Stern-Volmer Plot Calc Ka & n Correction->Analysis

Detailed Methodology
Step 1: Solution Preparation[2][4]
  • BSA Stock: Dissolve BSA in PBS (pH 7.4) to 2 µM. Note: Keep concentration low to avoid inner filter effects.

  • Ligand Titrant: Prepare 2-MBA working standards (e.g., 0.5 mM in PBS/DMSO).

Step 2: Titration
  • Place 2.5 mL of 2 µM BSA into a quartz cuvette.

  • Record the initial fluorescence spectrum (Ex 280 nm, Em 300–450 nm). The peak at ~340 nm is the intrinsic Trp emission.

  • Sequentially add aliquots (e.g., 2 µL) of 2-MBA stock.

  • Mix gently (magnetic stir bar) for 2 minutes to reach equilibrium.

  • Record the spectrum after each addition.

    • Target Range: [Ligand]/[Protein] ratio from 0 to 10.

Step 3: Inner Filter Effect (IFE) Correction

Since 2-MBA absorbs at 280 nm, it will absorb some of the excitation light intended for the protein. You must correct the observed fluorescence (


) using absorbance data:


Where

and

are the absorbance of the solution at the excitation and emission wavelengths, respectively.

Data Analysis & Interpretation

Stern-Volmer Analysis

To determine the quenching mechanism (Dynamic vs. Static), plot


 vs. 

(concentration of 2-MBA):


  • 
     : Fluorescence intensity of BSA alone.
    
  • 
     : Fluorescence intensity with 2-MBA.
    
  • 
     : Stern-Volmer quenching constant.
    
  • Interpretation: A linear plot indicates a single quenching mechanism. If

    
    , the mechanism is Static  (complex formation), which is expected for specific drug-protein binding.
    
Binding Constant ( ) Calculation

For static quenching (binding), use the modified Stern-Volmer or Double-Log plot:



  • Slope (

    
    ) : Number of binding sites (usually ~1 for HSA/BSA).
    
  • Intercept :

    
     (Binding Constant).
    
Binding Mechanism Diagram (Graphviz)

Binding_Mechanism Fig 2: Mechanism of Fluorescence Quenching upon 2-MBA binding to BSA. cluster_pocket Hydrophobic Pocket (Site II) Trp BSA Tryptophan (Excited State) Complex Non-Fluorescent Complex Trp->Complex Static Quenching Energy Energy Transfer (FRET) Trp->Energy Emission (340nm) Ligand 2-MBA Ligand (Quencher) Ligand->Complex Binding

Critical Considerations (E-E-A-T)

  • Selectivity: 2-MBA is not specific to albumin; it will bind to other hydrophobic carriers. Use purified proteins for binding constant determination.

  • pH Sensitivity: The carboxylic acid group (pKa ~4.4) means the molecule is anionic at pH 7.4. If measuring at pH < 4, the protonated form will exhibit significantly different fluorescence quantum yields and solubility profiles.

  • Photostability: Biphenyls are generally stable, but prolonged UV exposure (Ex < 280nm) can cause photodegradation. Keep slit widths narrow (2.5 - 5 nm) and integration times short.

References

  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Ambeed, Inc. (2024). Product Safety and Properties: 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid.[5][6]

  • Gulati, P., et al. (2024).[3] Interaction of phenyl sulfate derivatives with bovine serum albumin: Experimental and molecular docking studies. PLOS ONE, 19(10).[3] (Representative protocol for acidic ligand-BSA quenching).

Sources

assay development for screening [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Assay Development for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Analogs

Abstract & Strategic Rationale

The [1,1'-Biphenyl]-4-acetic acid scaffold (structurally related to Felbinac and the active metabolite of Fenbufen ) represents a privileged structure in medicinal chemistry, primarily for inhibiting cyclooxygenase (COX) enzymes. The addition of a 2-methoxy group introduces steric and electronic modifications that often shift selectivity profiles between the constitutive COX-1 (gastrointestinal liability) and the inducible COX-2 (inflammation target).

Developing robust assays for this scaffold requires addressing two specific challenges:

  • Lipophilicity: Biphenyl derivatives are highly hydrophobic (cLogP > 3.0), leading to precipitation in aqueous buffers and false negatives/positives (promiscuous aggregation).

  • Isoform Selectivity: The assay must sensitively discriminate between COX-1 and COX-2 inhibition to calculate a Selectivity Index (SI).

This guide outlines a validated screening cascade: a fluorometric biochemical screen (Amplex Red) followed by a functional cellular assay (PGE2 release in Macrophages).

Part 1: The Screening Workflow (Logic & Flow)

The following diagram illustrates the decision matrix for screening biphenyl analogs. We prioritize solubility checks before enzymatic screening to prevent "aggregators" from contaminating the dataset.

ScreeningWorkflow Start Compound Library [1,1'-Biphenyl]-4-acetic acid analogs Solubility Step 1: Solubility Check (Nephelometry / DMSO Tolerance) Start->Solubility Biochem Step 2: Biochemical Screen (COX-1 vs COX-2 Fluorometric) Solubility->Biochem Soluble > 10 µM Discard Discard / Re-engineer Solubility->Discard Precipitates Selectivity Calculate Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) Biochem->Selectivity Cellular Step 3: Cellular Validation (LPS-induced PGE2 in RAW 264.7) Selectivity->Cellular SI > 10 (COX-2 Selective) Selectivity->Discard SI < 1 (COX-1 Selective) Hit Validated Lead Candidate Cellular->Hit Potent PGE2 reduction No Cytotoxicity Cellular->Discard Cytotoxic / Inactive

Caption: Figure 1. Screening cascade prioritizing solubility and isoform selectivity before cellular validation.

Part 2: Primary Biochemical Screen (COX-1/2 Inhibition)

Methodology: Fluorometric detection of Peroxidase Activity (Amplex Red).[1] Rationale: Unlike colorimetric TMPD assays, the Amplex Red method is less susceptible to interference from colored compounds and offers higher sensitivity (Z' > 0.7), crucial for detecting subtle SAR changes in the methoxy-biphenyl series.

Mechanism of Action

COX enzymes possess both cyclooxygenase and peroxidase activity.[2][3] The assay measures the peroxidase component.[1][2] PGG2 (generated from Arachidonic Acid) is reduced to PGH2, while Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is oxidized to the highly fluorescent Resorufin .

Protocol Steps

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 µM Hematin (Cofactor). Critical: Hematin must be fresh; degradation leads to signal loss.

  • Substrate Mix: 100 µM Arachidonic Acid (AA) + 50 µM Amplex Red.

  • Enzyme: Recombinant Human COX-2 or Ovine COX-1.[4]

2. Compound Handling (The Biphenyl Specifics):

  • Dissolve analogs in 100% DMSO to 10 mM.

  • Dilution: Perform 3-fold serial dilutions in DMSO.

  • Transfer: Transfer 1 µL of compound to the 384-well plate.

  • Final DMSO: Must be ≤ 1% (v/v) . Biphenyls may precipitate if the buffer shock is too rapid; mix immediately upon addition.

3. Reaction Workflow:

  • Add Enzyme: Dispense 10 µL of Enzyme (COX-1 or COX-2) in Assay Buffer to wells containing compound.

  • Pre-incubation: Incubate for 10 minutes at 25°C . Note: Many NSAIDs are time-dependent inhibitors; skipping this step underestimates potency.

  • Initiation: Add 10 µL of Substrate Mix (AA + Amplex Red).

  • Read: Measure Fluorescence immediately (Ex 535 nm / Em 590 nm) in kinetic mode for 10 minutes.

4. Data Analysis:

  • Calculate the slope (RFU/min) of the linear portion of the curve.

  • % Inhibition =

    
    
    
  • Fit to 4-parameter logistic equation to determine IC50.

Part 3: Cellular Validation (Functional Assay)

Cell Line: RAW 264.7 (Murine Macrophages).[5][6][7] Rationale: This cell line robustly expresses COX-2 upon stimulation with Lipopolysaccharide (LPS). It validates that the lipophilic biphenyl analog can penetrate the cell membrane and inhibit the enzyme in a cytosolic environment.

Protocol Steps

1. Cell Seeding:

  • Seed RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS.
    
  • Incubate overnight at 37°C, 5% CO2.

2. Compound Treatment & Stimulation:

  • Replace medium with serum-free DMEM (to avoid protein binding masking the drug).

  • Add [1,1'-Biphenyl]-4-acetic acid analogs (0.1 µM – 50 µM). Include Celecoxib (1 µM) as a positive control.

  • Incubate for 1 hour (Pre-treatment).

  • Add LPS (Final concentration: 1 µg/mL) to stimulate COX-2 expression.

  • Incubate for 18–24 hours .

3. Readout (PGE2 Quantification):

  • Collect supernatant.[7]

  • Quantify Prostaglandin E2 (PGE2) using a competitive ELISA or HTRF kit.

  • Normalization: Perform an MTT or CellTiter-Glo assay on the remaining cells. Reject any compound showing >20% cytotoxicity, as reduced PGE2 could be due to cell death, not COX inhibition.

Part 4: Data Interpretation & Reference Values

The following table provides expected values for validation controls and the target profile for a successful "2-methoxy" analog hit.

ParameterReference: IndomethacinReference: CelecoxibTarget Profile: 2-methoxy Analog
COX-1 IC50 0.02 µM15 µM> 10 µM (Low affinity)
COX-2 IC50 0.60 µM0.04 µM< 1.0 µM (High potency)
Selectivity Index (SI) ~0.03 (COX-1 Selective)~375 (COX-2 Selective)> 50 (COX-2 Selective)
Cellular PGE2 IC50 ~0.1 µM~0.05 µM< 5 µM
Solubility (PBS) LowLow> 20 µM (with co-solvent)

Part 5: Troubleshooting "Greasy" Compounds

Biphenyl-4-acetic acid analogs are prone to non-specific binding to plasticware.

  • Low-Binding Plates: Use polypropylene (PP) plates for intermediate dilutions, not polystyrene (PS).

  • Detergents: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This critical step prevents the formation of colloidal aggregates which sequester the enzyme (a common cause of false positives in biphenyl screening).

  • Albumin Effect: In cellular assays, high FBS (10%) can shift the IC50 by 10-fold due to protein binding. Run a parallel "Low Serum" (1% FBS) arm to assess the Free Fraction shift.

References

  • BindingDB. Target: Cyclooxygenase-2 (COX-2).[2][8] Entry for Biphenyl-4-acetic acid derivatives.[9] Retrieved from [Link]

  • National Institutes of Health (PMC). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells. Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Biphenyl-4-acetic Acid Analogs. (General Reference for Scaffold SAR).

Sources

Troubleshooting & Optimization

improving the solubility of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Scientific Support Center , designed to address the specific physicochemical challenges of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (a lipophilic NSAID derivative structurally related to Felbinac).

Case ID: BPH-SOL-001 Compound: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Chemical Class: Lipophilic Weak Acid (NSAID Family) Support Level: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation ("crashing out") when introducing [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- into aqueous cell culture media.[1]

The Root Cause: This compound exhibits a "Solubility Cliff." It possesses a high partition coefficient (LogP > 3.0 , estimated based on the Felbinac scaffold) and an acidic pKa ≈ 4.0–4.5 .

  • In DMSO: It is highly soluble because the solvent disrupts crystal lattice energy.

  • In Media (pH 7.4): While the carboxylic acid ionizes (

    
    ), the bulky, hydrophobic biphenyl core drives self-aggregation and protein binding.[1] The "shock" of moving from 100% DMSO to aqueous media causes kinetic precipitation before the compound can equilibrate.
    

Critical Troubleshooting Guides

Issue #1: "My compound precipitates immediately upon addition to media."

Diagnosis: Solvent Shock.[2] Dropping a high-concentration DMSO stock directly into static media creates a localized zone of high hydrophobicity.[1] The compound precipitates at the interface before it can disperse.

The Fix: The "Intermediate Plate" Dilution Method Do not pipette directly from the master stock to the cell plate. Use an intermediate dilution step to manage the kinetic transition.

Protocol: Kinetic Solubilization Workflow
  • Master Stock: Prepare a 10 mM stock in anhydrous DMSO.

  • Working Stock (100x): Dilute the Master Stock into a compatible vehicle (e.g., pure DMSO or 50% DMSO/PBS) to create a 100x concentration of your final target.

  • Rapid Dispersion:

    • Place your culture media in a tube and vortex gently.

    • Slowly inject the Working Stock into the center of the vortexing media.

    • Why? This prevents the "local high concentration" that triggers nucleation.

Visualizing the Workflow:

DilutionStrategy cluster_0 Critical Failure Point Stock 10mM Master Stock (100% DMSO) Inter Intermediate Dilution (Step-Down) Stock->Inter Dilute to 1000x target Media Assay Media (Pre-warmed 37°C) Stock->Media DIRECT ADDITION CAUSES SHOCK Inter->Media Slow Injection while vortexing Cells Cell Monolayer (Final Assay) Media->Cells Transfer w/ stable soluble fraction

Figure 1: The Step-Down dilution strategy prevents the thermodynamic shock that leads to irreversible precipitation.[1]

Issue #2: "I see variability in my IC50/EC50 data."

Diagnosis: Protein Binding & Non-Specific Adsorption. Biphenyl derivatives bind avidly to Albumin (BSA/FBS) in media. If you run the assay in serum-free media to avoid this, the compound sticks to the plastic walls of the plate.

The Fix: Carrier-Assisted Solubilization You must stabilize the hydrophobic core using a carrier molecule. Cyclodextrins are the industry standard for biphenyls.

Protocol: Hydroxypropyl-

-Cyclodextrin (HP-

-CD) Complexation
[1]
  • Prepare Carrier Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Complexation Step:

    • Add your compound (powder or high-conc.[1] DMSO stock) to the HP-

      
      -CD solution.[1]
      
    • Incubate at 37°C with shaking (200 rpm) for 4–6 hours.

    • The hydrophobic biphenyl tail enters the cyclodextrin cavity, shielding it from water while maintaining solubility.

  • Dilution: Use this complexed solution to dose your cells.

Data Comparison: Solubility Limits

Solvent SystemMax Solubility (Est.)Risk FactorRecommended For
100% DMSO > 50 mMCytotoxicity (>0.5% v/v)Master Stocks
PBS (pH 7.4) < 50 µMPrecipitationWashing (Not Dosing)
Media + 10% FBS ~ 100–200 µMProtein Binding (Free drug < 1%)Standard Assays
Media + HP-

-CD
> 1 mM Low InterferenceHigh-Dose Assays

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but proceed with caution. While [1,1'-Biphenyl]-4-acetic acid derivatives are soluble in ethanol, ethanol evaporates faster than DMSO, leading to "edge effects" in 96-well plates where the compound crystallizes at the meniscus.[1] DMSO is preferred for its low vapor pressure.

Q: Why does the solution turn cloudy after 24 hours? A: This is Ostwald Ripening . Small, invisible micro-crystals formed during the initial dilution grow into larger, visible crystals over time.

  • Solution: Re-check your final concentration. If you are above 100 µM, you are likely exceeding the thermodynamic solubility limit. Reduce concentration or increase the serum/cyclodextrin content.

Q: How do I remove the compound from the plastic if it sticks? A: Biphenyls adsorb to polystyrene.

  • Prevention: Use Low-Binding (Non-Treated) plates for the intermediate dilution steps.[1]

  • Cleaning: Rinse reusable glass/equipment with 100% Ethanol or Acetone, not water.

Mechanism of Action: Solubility Equilibrium

Understanding the ionization state is crucial for manipulating solubility.

Equilibrium cluster_pH Cell Culture Media (pH 7.4) Acid Protonated Form (COOH) (Insoluble Aggregates) Ion Ionized Form (COO-) (Soluble in Media) Acid->Ion pH > 4.5 (Deprotonation) Precip Precipitate (Crystal Lattice) Acid->Precip Saturation > Limit Ion->Acid pH < 4.5 Precip->Acid DMSO/Ethanol Addition

Figure 2: At physiological pH (7.4), the compound favors the ionized form.[1] However, high concentrations push the equilibrium toward aggregation due to the hydrophobic biphenyl tail.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 4-Biphenylacetic acid Product Information & Solubility Data. Retrieved from [1]

  • PubChem. (2025).[5] Compound Summary: [1,1'-Biphenyl]-4-acetic acid (Felbinac) and Derivatives. National Library of Medicine. Retrieved from [1]

  • MedChemExpress. (2025). Solubility Guidelines for Hydrophobic Compounds in In Vitro Assays. Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Disclaimer: This guide assumes standard laboratory safety levels. Always consult the specific MSDS for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- before handling.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Biphenyl Derivatives

[1]

Executive Summary & Diagnostic Workflow

The synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry. However, "standard" conditions often fail when applied to sterically hindered (ortho-substituted) or electronically deactivated substrates. This guide moves beyond textbook definitions to address the causality of failure modes.

Interactive Troubleshooting Logic

Use the following decision tree to diagnose your specific failure mode before proceeding to the detailed solutions.

TroubleshootingFlowStartObservation: Low Yield / ImpurityCheckSMAnalyze Crude NMR/LCMSStart->CheckSMResult1SM (Halide) RemainingBoronate ConsumedCheckSM->Result1Boronate goneResult2SM (Halide) RemainingBoronate RemainingCheckSM->Result2No reactionResult3SM ConsumedWrong Product MassCheckSM->Result3Wrong massDiag1ISSUE: Protodeboronation(See Section 3)Result1->Diag1Diag2ISSUE: Catalyst Deactivationor Oxidative Addition Failure(See Section 2)Result2->Diag2Diag3ISSUE: Homocoupling(See Section 4)Result3->Diag3

Figure 1: Diagnostic logic for identifying the root cause of Suzuki coupling failure based on crude reaction analysis.

Issue: The "Dead" Reaction (Low Conversion)

Symptom: Aryl halide remains unreacted. Catalyst may have precipitated (palladium black). Root Cause: Failure of Oxidative Addition (OA) due to steric hindrance or poor catalyst activation.

The Mechanics of Failure

In biphenyl synthesis, ortho-substituents create significant steric strain. Standard ligands (like PPh₃) have a cone angle too small to force the active Pd(0) species into the crowded C-X bond. Furthermore, if you use Pd(II) sources (e.g., Pd(OAc)₂), they must be reduced in situ to Pd(0) before the cycle begins.[1] If this reduction is slow, the catalyst aggregates and dies before entering the cycle [1].

Solution: The Buchwald Ligand Strategy

Switch to dialkylbiaryl phosphine ligands.[2][3] These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).

Table 1: Ligand Selection Guide for Biphenyls

Substrate ChallengeRecommended LigandWhy it Works
General Steric Hindrance SPhos High turnover; methoxy group confers stability and solubility.
Tetra-ortho Substitution XPhos Extreme bulk (isopropyl groups) forces reductive elimination of crowded biaryls.
Electron-Poor Halides RuPhos Highly electron-rich; accelerates oxidative addition into unreactive C-Cl bonds.
Unstable Boronates XPhos / SPhos Fast OA/RE rates minimize the time the boronate spends in the basic media.
Protocol Adjustment: Precatalysts

Stop mixing Pd(OAc)₂ and ligands manually. Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These are pre-formed Pd(II) complexes that reduce to active Pd(0) and ligand immediately upon exposure to base, eliminating the "induction period" where catalyst death occurs [2].

Issue: The "Vanishing" Boronate (Protodeboronation)[5]

Symptom: Aryl halide remains, but the boronic acid/ester has disappeared. Analysis shows the boronate has been replaced by a proton (Ar-B(OH)₂ → Ar-H). Root Cause: Base-catalyzed hydrolytic cleavage of the C-B bond.

Mechanism & Mitigation

Protodeboronation competes with Transmetallation. It is accelerated by:

  • Electron-poor rings (e.g., fluoro-phenyl, pyridyl boronates).

  • Ortho-substituents (sterics slow down transmetallation, giving hydrolysis more time to happen).

  • High pH and High Temperature .

ProtodeboronationBoronateBoronic AcidAr-B(OH)2BoronateAnionBoronate Anion[Ar-B(OH)3]-Boronate->BoronateAnion+ BaseBaseBase (OH-)PdCycleTransmetallation(Productive Path)BoronateAnion->PdCycleFast withGood LigandHydrolysisProtodeboronation(Ar-H + B(OH)3)BoronateAnion->HydrolysisSlow TMor Unstable Ar

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

Troubleshooting Steps
  • Switch Base: Move from Carbonates (K₂CO₃) or Hydroxides to Phosphates (K₃PO₄) or Fluorides (CsF). Anhydrous K₃PO₄ is often the "Goldilocks" base—strong enough to activate the boronate but less aggressive toward hydrolysis [3].

  • Water Control: If using Boronic Esters (Pinacol), you need some water to hydrolyze the ester to the active acid. However, too much water promotes deboronation.

    • Optimization: Use 4:1 Dioxane:Water . If deboronation persists, switch to anhydrous conditions with CsF as the activator.

  • Slow Addition: Add the unstable boronate dropwise to the hot reaction mixture. This keeps the concentration of the vulnerable species low relative to the catalyst.[4]

Issue: Homocoupling (The "Twin" Impurity)

Symptom: Formation of Ar¹-Ar¹ (from halide) or Ar²-Ar² (from boronate). Root Cause:

  • Oxidative Homocoupling: Presence of Oxygen (Glaser-type coupling).

  • Disproportionation: Pd(II) species reacting with two equivalents of boronate.

Troubleshooting Steps
  • Degassing is Non-Negotiable: Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >15 minutes.

  • Stoichiometry: If Halide Homocoupling is observed, reduce the amount of reducing agent (if added). If Boronate Homocoupling is observed, ensure you are not using a massive excess of boronate (keep to 1.1 - 1.2 equiv).

  • Solvent Choice: Switch to non-protic solvents. Alcohols (EtOH/MeOH) can sometimes exacerbate oxidative side cycles. Toluene/Water or THF/Water are safer bets.

Optimized Protocols

Method A: General Procedure (High Throughput)

Suitable for standard biphenyls.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:H₂O (4:1) [0.2 M]

  • Temp: 80°C, 4-12 h.

Method B: The "Bulky/Difficult" Procedure (Recommended)

For tetra-ortho substituted or electron-poor substrates.

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid/Pin Ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G4 (2-5 mol%). Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).

  • Seal vial and purge with Argon (3x vacuum/backfill cycles).

  • Add degassed 1,4-Dioxane and degassed Water (ratio 10:1 or 4:1 depending on solubility).

  • Heat to 100°C vigorously stirring.

  • Self-Validation: Check LCMS at 1 hour. If <10% conversion, increase temp to 110°C or switch solvent to n-Butanol (higher boiling point).

Post-Reaction: Palladium Removal[6][7][8][9]

For drug development, residual Pd must be <10 ppm. Standard silica columns rarely achieve this.

Industrial Scavenging Protocol:

  • Dissolve crude product in THF or EtOAc.

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 10-20 wt% relative to the product.

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Result: Typically reduces Pd from ~5000 ppm to <50 ppm [4].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Technical Support Center: Purification of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (Felbinac)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, an active pharmaceutical ingredient commonly known as Felbinac. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Felbinac. The solutions provided are based on established chemical principles and validated methods.

Question 1: My final product has low purity (<99%) after initial synthesis. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude Felbinac often stems from unreacted starting materials or side-products formed during synthesis. The most common synthetic routes can introduce specific impurities that require targeted removal strategies.

Common Impurities and Their Origins:

Impurity NameStructurePotential OriginRecommended Removal Method
4-Acetylbiphenyl C₆H₅C₆H₄COCH₃A known process impurity, often referred to as Felbinac Impurity A.[1][2]Recrystallization, Column Chromatography
Biphenyl C₆H₅C₆H₅Unreacted starting material in syntheses starting from biphenyl.Acid-base extraction, Recrystallization
Diphenic Acid (C₆H₄COOH)₂By-product from decarboxylation, especially in syntheses involving biphenyl acetonitrile hydrolysis under harsh acidic conditions.[3]pH-controlled precipitation, Column Chromatography
Biphenyl Acetonitrile C₆H₅C₆H₄CH₂CNUnreacted intermediate if the hydrolysis step is incomplete.[3]Acid-base extraction (to separate the acidic product from the neutral nitrile)

Workflow for Purification of Crude Felbinac

The following diagram outlines a robust, multi-step approach to elevate the purity of your crude product. This process combines chemical extraction with physical purification to remove a broad spectrum of impurities.

PurificationWorkflow cluster_0 Step 1: Chemical Separation cluster_1 Step 2: Physical Purification Crude Crude Felbinac (in organic solvent) Base_Wash Aqueous Base Wash (e.g., 1M NaOH) Crude->Base_Wash Dissolves Felbinac as salt, leaves neutral impurities behind Acidify Acidify Aqueous Layer (e.g., 2M HCl to pH 3.5-4.0) Base_Wash->Acidify Separate layers Precipitate Precipitated Felbinac Acidify->Precipitate Protonates salt, causes precipitation Recrystallize Recrystallization (e.g., 30-70% Acetic Acid) Precipitate->Recrystallize Filter & collect Filter_Dry Filter & Dry Recrystallize->Filter_Dry Cool & crystallize Pure_Product Pure Felbinac (>99.5%) Filter_Dry->Pure_Product

Caption: A two-stage purification workflow for Felbinac.

Detailed Protocol: Acid-Base Extraction

This technique is highly effective for separating Felbinac (an acid) from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution. Felbinac will react to form its sodium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (or process it to recover other components if necessary).

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is between 3.5 and 4.0.[3] Felbinac will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

Question 2: My recovery is very low after recrystallization. How can I improve the yield without compromising purity?

Answer:

Low recovery during recrystallization is a common problem and typically points to one of several factors: using an inappropriate solvent, using too much solvent, or premature crystallization.

Causality Behind Experimental Choices:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A Chinese patent highlights the effectiveness of using a 30-70% (by weight) aqueous acetic acid solution, which successfully yields Felbinac with over 99.7% purity.[4] This solvent system is effective because the mixed polarity and acidic nature keep Felbinac soluble when hot but force it out of solution upon cooling.

Troubleshooting Decision Tree for Low Recovery

RecoveryTroubleshooting Start Low Recovery After Recrystallization Check_Solvent Is the solvent volume minimized? Start->Check_Solvent Check_Cooling Was cooling slow and gradual? Check_Solvent->Check_Cooling Yes Action_Solvent Action: Reduce solvent volume. Use just enough to dissolve the solid at boiling point. Check_Solvent->Action_Solvent No Check_Filtrate Is there precipitate in the mother liquor? Check_Cooling->Check_Filtrate Yes Action_Cooling Action: Allow solution to cool to room temp slowly before placing in an ice bath. Check_Cooling->Action_Cooling No Action_Filtrate Action: Concentrate the mother liquor and perform a second recrystallization. Check_Filtrate->Action_Filtrate Yes End Improved Recovery Check_Filtrate->End No Action_Solvent->End Action_Cooling->End Action_Filtrate->End

Caption: A decision tree for troubleshooting low recrystallization yields.

Optimized Recrystallization Protocol (Based on Aqueous Acetic Acid Method)

  • Solvent Preparation: Prepare a 50% (w/w) acetic acid solution in deionized water.[4]

  • Dissolution: Place the crude, dried Felbinac in an Erlenmeyer flask. Add the minimum amount of the hot 50% acetic acid solution required to fully dissolve the solid. This is a critical step; adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 30% ethanol to remove any residual acetic acid.[5]

  • Drying: Dry the purified crystals under vacuum. The melting point should be sharp, between 163-165°C.[4] A lower or broader melting range indicates the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrogen bonding in the crystallization of Felbinac?

Felbinac is a carboxylic acid, and in its pure solid state, it forms hydrogen-bonded dimers.[6] This strong intermolecular interaction is a key driver for its crystallization. The purification process, particularly recrystallization, relies on disrupting these bonds in a hot solvent and allowing them to reform in an ordered crystal lattice as the solution cools. Understanding this can help in solvent selection; solvents that are hydrogen bond acceptors (like ethers or the water/acetic acid mixture) can effectively solvate Felbinac at higher temperatures.

Q2: Are there chromatographic methods for purifying Felbinac?

Yes, while recrystallization is excellent for bulk purification, chromatographic methods are indispensable for achieving very high purity or for separating closely related impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for analytical purposes to determine the purity of Felbinac and quantify it in various matrices like human plasma.[7][8][9] Typical methods use a reversed-phase column (like a C18) with a mobile phase consisting of acetonitrile and a phosphate buffer.[7]

  • Column Chromatography: For preparative scale, column chromatography can be used.

    • Normal Phase: Using a silica gel stationary phase, you would use a non-polar solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) to elute the compounds. More polar impurities will be retained longer on the column.

    • Reversed-Phase: This would use a C18-functionalized silica and a polar mobile phase (like the acetonitrile/water systems used in HPLC). This is often more effective for separating non-polar impurities from the moderately polar Felbinac.

Q3: How can I confirm the purity and identity of my final product?

A multi-pronged analytical approach is necessary for full validation.

  • Melting Point: As a primary physical check, a sharp melting point in the range of 163-165°C is indicative of high purity.[4]

  • HPLC Analysis: This is the quantitative standard. An HPLC chromatogram should show a single major peak (e.g., >99.8% peak area) with any impurities clearly identified and quantified.[3]

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight (212.24 g/mol ).[10]

    • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., the carboxylic acid C=O and O-H stretches).

Q4: Can Felbinac polymorphism affect purification?

Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact physical properties like solubility and melting point. While the provided literature does not extensively detail Felbinac's polymorphism, it is a known phenomenon for many active pharmaceutical ingredients (APIs).[11] Different crystallization conditions (solvent, cooling rate, temperature) could potentially lead to different polymorphs. If you observe inconsistencies in melting points or dissolution behavior despite high purity by HPLC, investigating polymorphism through techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) is recommended.

References
  • Pharmaffiliates. Felbinac-impurities. [Link]

  • Elsen, B. V., et al. (2010). 2-(Biphenyl-4-yl)acetic acid (felbinac). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2330. [Link]

  • CN101143815A. The preparation method of felbinac.
  • CN103086875A. Synthetic method of felbinac non-steroidal anti-inflammatory agent.
  • CN102525904B. Stable felbinac gel and preparation method thereof.
  • Pharmaffiliates. Product Name : Felbinac impurity A (Y0000732). [Link]

  • Carlucci, G., et al. (1996). Simultaneous determination of rufloxacin, fenbufen and felbinac in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 679(1-2), 253-258. [Link]

  • Zheng, Y., et al. (2015). Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry.... Journal of Chromatography B, 986-987, 60-68. [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Nagao, M., et al. (1991). High-performance liquid chromatographic procedure for the simultaneous determination of norfloxacin, fenbufen and felbinac in rat plasma. Journal of Chromatography B: Biomedical Applications, 565(1-2), 433-437. [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-[1,1'-biphenyl]-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket Subject: Yield Optimization & Troubleshooting for Ortho-Substituted Biphenyl Synthesis

Introduction: Defining the Synthetic Challenge

You are attempting to synthesize 2-methoxy-[1,1'-biphenyl]-4-acetic acid . This molecule presents a classic "ortho-substituted biaryl" challenge. The presence of the 2-methoxy group (an electron-rich, sterically demanding substituent ortho to the biaryl axis) creates two primary failure modes:

  • Steric Hindrance: The methoxy group impedes the transmetallation step in the Suzuki-Miyaura catalytic cycle.

  • Protodeboronation: If you are coupling a 2-methoxyphenylboronic acid, the electron-donating methoxy group makes the C-B bond highly susceptible to hydrolysis (protodeboronation), destroying your starting material before it couples.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route, as it is the most controllable method for this scaffold compared to the Willgerodt-Kindler reaction.

Module 1: The Suzuki-Miyaura Coupling (The Critical Step)

Context: The construction of the biphenyl core is the yield-determining step. Standard Reaction: Coupling 4-bromo-3-methoxyphenylacetic acid (ester) with phenylboronic acid .

Troubleshooting Guide
Q: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

A: You are likely facing a "Transmetallation Block." The 2-methoxy group creates steric bulk around the Palladium center after oxidative addition. Standard ligands like PPh₃ (in Pd(PPh₃)₄) are too small and not electron-rich enough to force the transmetallation to occur efficiently against this steric wall.

Corrective Protocol: Switch to Buchwald Dialkylbiaryl Ligands . These bulky, electron-rich ligands accelerate transmetallation in hindered systems.

ComponentStandard (Avoid)Optimized (Recommended) Mechanism of Action
Catalyst/Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos or XPhos Pd G2 SPhos/XPhos provide a "pocket" that facilitates coupling of hindered substrates while preventing Pd black formation.
Base Na₂CO₃ (Aqueous)K₃PO₄ (Anhydrous or 5:1) Phosphate is more basic but compatible with sensitive functional groups; anhydrous conditions reduce side reactions.
Solvent DMF or EthanolToluene/Water (10:1) or 1,4-Dioxane Biphasic systems often protect the catalyst; Dioxane promotes higher temperatures needed for hindered couplings.
Q: I see a violet/brown spot on TLC that isn't product. My boronic acid is disappearing.

A: This is Protodeboronation. If you are using 2-methoxyphenylboronic acid (reverse coupling), the ortho-methoxy group facilitates the hydrolytic cleavage of the Boron, yielding anisole (useless byproduct).

Corrective Protocol:

  • Switch Boron Source: Use 2-methoxyphenylboronic acid pinacol ester . The cyclic ester is significantly more stable towards hydrolysis than the free acid.

  • Reduce Water: Move to an anhydrous system (Dioxane/K₃PO₄) to starve the protodeboronation pathway.

Visualization: The Steric Suzuki Cycle

The following diagram illustrates where the 2-methoxy group inhibits the cycle and how optimized ligands overcome it.

SuzukiCycle cluster_hindrance Effect of 2-Methoxy Group Start Pd(0) Active Species (Ligand: SPhos/XPhos) OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd + Ar-Br TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar complex Deboronation Side Reaction: Protodeboronation (Loss of Boron) TransMet->Deboronation If water high & Ligand weak RedElim->Start Regenerate Pd(0)

Caption: The Suzuki catalytic cycle highlighting the Transmetallation step where steric hindrance from the 2-methoxy group causes stalling, requiring bulky ligands (SPhos) to resolve.

Module 2: The Side Chain (Acetic Acid Formation)

Context: If you synthesized the biphenyl core as an ester or nitrile, you must hydrolyze it to the acid.

Q: My hydrolysis yield is low (60%). The product seems to decompose.

A: Decarboxylation risk. Biphenyl acetic acids can undergo thermal decarboxylation if refluxed too aggressively in acidic media, especially with electron-donating groups (methoxy) present.

Optimized Hydrolysis Protocol:

  • Use Basic Hydrolysis (Saponification):

    • Reagent: LiOH (3 eq) in THF:Water (3:1) .

    • Temperature: 40°C (Avoid reflux).

    • Why: LiOH is milder than NaOH and soluble in organic mixtures. Basic conditions prevent the acid-catalyzed decarboxylation mechanism.

  • Workup: Acidify carefully to pH 3-4 using 1M HCl at 0°C . Do not dump into strong acid.

Module 3: Purification & Isolation Strategy

Context: Separation of the product from Palladium residues and phosphine oxides.

Q: The product is colored (grey/black) and contains impurities I can't column away.

A: Palladium trapping. Carboxylic acids often bind to Palladium residues.

Self-Validating Purification System (Acid-Base Extraction): This method relies on the chemical nature of your product (an acid) to purify it without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate .

  • Base Wash: Extract with 0.5M NaHCO₃ (x3).

    • Logic: The product moves to the aqueous layer (as the carboxylate salt). Non-acidic impurities (phosphine oxides, unreacted halides, bis-aryls) stay in the organic layer.

  • Filtration: Filter the aqueous layer through Celite to remove insoluble Pd black.

  • Acidification: Acidify the clear aqueous filtrate with HCl to pH 2. The pure product will precipitate.

  • Recrystallization: If needed, recrystallize from Toluene/Heptane .

Visualization: Purification Logic Tree

Purification Crude Crude Reaction Mixture OrgLayer Organic Layer (Discard) Crude->OrgLayer Impurities stay AqLayer Aqueous Layer (Product as Salt) Crude->AqLayer Extract w/ NaHCO3 Precip Precipitate (Pure Acid) AqLayer->Precip Acidify to pH 2

Caption: Acid-Base extraction workflow to isolate 2-methoxy-[1,1'-biphenyl]-4-acetic acid from non-acidic byproducts.

Summary of Optimized Conditions

VariableRecommendationReason
Ligand SPhos or XPhos Overcomes ortho-steric hindrance.
Boron Source Pinacol Ester Prevents protodeboronation of methoxy-substituted rings.
Solvent Dioxane/Water (10:1) Allows higher temp (100°C) with minimal hydrolysis.
Purification Acid/Base Extraction Removes Pd and neutral impurities without column chromatography.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14073–14075.

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, vol. 139, no. 37, 2017, pp. 13156–13165.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2004.

stability testing of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, a compound of significant interest in pharmaceutical research and development, also known as Felbinac impurity A. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for stability testing of this molecule in various solvents. Our goal is to equip you with the scientific rationale behind experimental design and to address common challenges you may encounter.

Introduction: Understanding the Molecule and the Importance of Stability

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy- is a known impurity of Felbinac, a non-steroidal anti-inflammatory drug (NSAID)[1][2][3]. As with any active pharmaceutical ingredient (API) or its impurities, understanding its stability profile is a critical aspect of drug development. Stability testing provides crucial information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This knowledge is fundamental for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

Forced degradation studies are an essential component of this process, helping to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- that might influence its stability?

A1: The structure of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- contains several functional groups that can be susceptible to degradation:

  • Carboxylic Acid Moiety: This group makes the molecule's solubility and stability pH-dependent. It can undergo decarboxylation under certain conditions. The hydrolysis of derivatives of carboxylic acids is a common reaction.[8][9]

  • Biphenyl Core: The biphenyl structure can be susceptible to photodegradation, particularly under UV light.[10][11]

  • Methoxy Group: Ether linkages, such as the methoxy group, can be susceptible to cleavage under harsh acidic conditions.

Q2: I am having trouble dissolving [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. What solvents are recommended?

A2: Due to the carboxylic acid group, the solubility of this compound is expected to be pH-dependent. It is likely to be poorly soluble in water and acidic solutions. For analytical purposes, common organic solvents such as acetonitrile, methanol, and ethanol are good starting points. A mixture of an organic solvent and water (e.g., acetonitrile/water or methanol/water) is often used for HPLC analysis of biphenyl compounds.[12][13] For preparing stock solutions, consider using a small amount of a suitable organic solvent to dissolve the compound first, and then dilute with the desired aqueous buffer.

Q3: What are the typical stress conditions I should use for a forced degradation study of this compound?

A3: Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[5][6] Based on the structure of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, and in line with ICH Q1A(R2) guidelines, the following stress conditions are recommended[4]:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C). This will probe the stability of the ether linkage and potentially other acid-labile groups.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80 °C). The carboxylic acid will be deprotonated, which may influence its stability.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature. This will test the susceptibility of the molecule to oxidative degradation.[14]

  • Thermal Degradation: The sample should be exposed to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80-100 °C).

  • Photodegradation: The sample should be exposed to a combination of UV and visible light, as per ICH Q1B guidelines. The biphenyl core is a potential chromophore that could absorb light and undergo degradation.[10][11]

It is crucial to include a control sample (unstressed) in all experiments for comparison.

Troubleshooting Guide

Issue 1: I am not seeing any degradation under my chosen stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using acid, base, or an oxidizing agent, consider increasing the concentration.

    • Increase Temperature: For hydrolytic and thermal studies, a higher temperature can accelerate degradation.

    • Extend Exposure Time: If no degradation is observed after a short period, extend the duration of the stress test.

    • Change Solvent System: The choice of solvent can influence degradation rates. Ensure the compound is fully dissolved.

Issue 2: The compound degrades too quickly, and I cannot identify the primary degradation products.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature.

    • Reduce Exposure Time: Take time points at earlier intervals to capture the initial degradation products.

    • Use a Co-solvent: For hydrolytic studies, adding a co-solvent like acetonitrile or methanol can sometimes moderate the reaction rate.

Issue 3: I am observing multiple peaks in my chromatogram after stress testing. How do I identify the degradation products?
  • Possible Cause: The compound is degrading into multiple products.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products, which is invaluable for structural elucidation.

    • Photodiode Array (PDA) Detector: A PDA detector will provide the UV spectrum of each peak. This can help to determine if a peak is related to the parent compound (i.e., has a similar chromophore).

    • Peak Purity Analysis: Use the software associated with your PDA detector to assess the purity of the main peak and the degradation product peaks. This will ensure that each peak represents a single component.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition Application:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 80°C for a specified time.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at 100°C for a specified time. Also, expose a solution of the compound to the same temperature.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization (for hydrolytic studies): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Dilution: Dilute the stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often effective for separating acidic compounds and their degradation products.

  • Detection: Use a PDA detector to monitor the elution and a mass spectrometer for peak identification.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to separate the main compound from all its degradation products.

Data Presentation

Table 1: Expected Degradation Behavior of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- under Forced Degradation Conditions

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis Possible degradationCleavage of the methoxy group, hydrolysis of the acetic acid side chain.
Base Hydrolysis Likely stableThe carboxylate anion is generally more resistant to degradation.
Oxidation Possible degradationHydroxylation of the aromatic rings.
Thermal Degradation Likely stable at moderate temperaturesPotential for decarboxylation at very high temperatures.
Photodegradation Likely degradationCleavage of the biphenyl bond, formation of phenolic compounds.[10]

Visualizations

Diagram 1: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN/MeOH) Acid Acid Hydrolysis (0.1 N HCl, 80°C) Base Base Hydrolysis (0.1 N NaOH, 80°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (100°C, solid/solution) Photo Photodegradation (ICH Q1B) Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-PDA-MS Analysis Dilute->HPLC Data_Analysis Data Analysis (Peak Purity, Mass ID) HPLC->Data_Analysis

Caption: A typical workflow for conducting a forced degradation study.

Diagram 2: Decision Tree for Solvent Selection

Solvent_Selection Start Start: Dissolve Compound Aqueous Try Aqueous Buffer (pH 7.4) Start->Aqueous Soluble_Aqueous Soluble? Aqueous->Soluble_Aqueous Proceed_Aqueous Proceed with Aqueous Buffer Soluble_Aqueous->Proceed_Aqueous Yes Organic Try Organic Solvents (ACN, MeOH) Soluble_Aqueous->Organic No Soluble_Organic Soluble? Organic->Soluble_Organic Proceed_Organic Use as Stock Solvent Soluble_Organic->Proceed_Organic Yes Co_Solvent Try Co-solvent System (Organic/Aqueous) Soluble_Organic->Co_Solvent No Soluble_Co_Solvent Soluble? Co_Solvent->Soluble_Co_Solvent Proceed_Co_Solvent Use Co-solvent System Soluble_Co_Solvent->Proceed_Co_Solvent Yes Alternative Consider Alternative Solvents (DMSO, THF) Soluble_Co_Solvent->Alternative No

Caption: A decision tree to guide the selection of an appropriate solvent system.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013).
  • Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs” - IOSR Journal. (2022).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds - Benchchem.
  • Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals | BioPharm International. (2026). Available at: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. (2021). Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Properties - EPA. (2025). Available at: [Link]

  • Felbinac-impurities | Pharmaffiliates. Available at: [Link]

  • STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS - Amazon S3.
  • [1,1'-biphenyl]-4-acetic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][5][15]diazepin-8-yl)ethoxy] - PubChemLite. Available at: [Link]

  • HPLC Methods for analysis of Biphenyl - HELIX Chromatography. Available at: [Link]

  • Impurities and Forced Degradation Studies: A Review - Repositório Institucional UNESP. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
  • Laboratories for the analysis of biphenyl (CAS: 92-52-4) - Analytice. (2021). Available at: [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. Available at: [Link]

  • Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives - oaji.net. (2019). Available at: [Link]

  • Felbinac | C14H12O2 | CID 3332 - PubChem - NIH. Available at: [Link]

  • (PDF) Degradation of Diclofenac by Advanced Oxidation and Reduction Processes: Kinetic Studies, Degradation Pathways and Toxicity Assessments - ResearchGate. Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). Available at: [Link]

  • Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed. (2005). Available at: [Link]

  • All acid derivatives on hydrolysis certainly give (A) Carboxylic acid (B) Alcohol (C) Aldehyde (D) Carbon dioxide - Vaia. Available at: [Link]

  • Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone. (2004). Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

  • Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Analysis - Benchchem.
  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis | Request PDF. (2025). Available at: [Link]

  • Biphenyl-4-carboxylic acid - the NIST WebBook. Available at: [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. Available at: [Link]

  • Q1A(R2) Guideline - ICH. (2010). Available at: [Link]

  • Degradation of diclofenac by advanced oxidation and reduction processes: kinetic studies, degradation pathways and toxicity assessments - PubMed. (2013). Available at: [Link]

  • Product Name : Felbinac impurity A (Y0000732) | Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for the scale-up synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- follows below.

Ticket System: Scale-Up & Process Optimization Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Welcome to the process chemistry support hub. This guide is engineered for researchers and process chemists scaling the synthesis of 2-methoxy-[1,1'-biphenyl]-4-acetic acid (Target Compound).[1] Unlike bench-scale explorations, this protocol prioritizes throughput, impurity rejection, and safety at multi-gram to kilogram scales.[1]

Knowledge Base: Route Selection & Strategy

The "Golden Path": Suzuki-Miyaura Coupling

For scale-up, we recommend the Suzuki-Miyaura cross-coupling of a 4-bromo-3-methoxyphenylacetic acid derivative with phenylboronic acid.[1] While classical Friedel-Crafts or Willgerodt-Kindler routes exist, they suffer from poor regioselectivity and difficult isomer separations at scale.[1]

Why this route?

  • Regiocontrol: The position of the methoxy group is fixed in the starting material (commercially available 4-bromo-3-methoxyphenylacetic acid or its ester).[1]

  • Purification: The biphenyl product crystallizes well, whereas isomers from other routes form oils.

  • Safety: Avoids the use of toxic tin (Stille) or high-pressure carbonylation.[1]

The Self-Validating Workflow

The following diagram outlines the optimized synthetic logic.

SynthesisWorkflow Start Start: Methyl 4-bromo- 3-methoxyphenylacetate Step1 Step 1: Suzuki Coupling (Toluene/H2O, Na2CO3, 85°C) Start->Step1 Reagent Phenylboronic Acid (1.1 equiv) Reagent->Step1 Cat Pd Catalyst (Pd(OAc)2 + PPh3) Cat->Step1 Check1 IPC: HPLC < 1% SM Step1->Check1 Check1->Step1 Stalled (Add Cat) Step2 Step 2: Hydrolysis (NaOH/MeOH, Reflux) Check1->Step2 Pass Workup Workup: Acid/Base Extraction (Rejects neutral impurities) Step2->Workup Cryst Final Crystallization (EtOH/Water) Workup->Cryst

Figure 1: Optimized Suzuki-Miyaura workflow for regioselective synthesis. IPC = In-Process Control.[1]

Standard Operating Procedure (Scale-Up Protocol)

Scale: 100 g Input | Expected Yield: 75-85% | Purity: >99% HPLC

Phase A: Coupling (The Engine)

Reagents:

  • Methyl 4-bromo-3-methoxyphenylacetate: 100.0 g (0.386 mol)[1]

  • Phenylboronic acid: 51.8 g (0.425 mol, 1.1 equiv)[1]

  • Palladium(II) acetate: 0.43 g (0.5 mol%)[1]

  • Triphenylphosphine (PPh3): 2.0 g (2.0 mol%)[1]

  • Sodium Carbonate (Na2CO3): 81.8 g (0.772 mol, 2.0 equiv)[1]

  • Solvents: Toluene (500 mL), Water (200 mL), Ethanol (50 mL)[1]

Protocol:

  • Inerting: Charge the reaction vessel with toluene and ethanol. Sparge with Nitrogen for 30 mins (Critical for catalyst life).

  • Loading: Add the aryl bromide, phenylboronic acid, and PPh3. Stir for 10 mins.

  • Activation: Add Pd(OAc)2. The solution should turn yellow/orange.

  • Base Addition: Dissolve Na2CO3 in water (sparged) and add to the reactor.

  • Reaction: Heat to 85°C. Vigorous stirring is mandatory (biphasic system).

  • Completion: Monitor by HPLC after 4 hours. Look for the disappearance of the bromide peak.

Phase B: Hydrolysis & Purification (The Cleanup)

Protocol:

  • Phase Cut: Cool to 50°C. Separate the aqueous layer (waste). Wash the organic layer with brine.

  • Hydrolysis: Add 4M NaOH (200 mL) and Methanol (200 mL) directly to the toluene layer. Heat to reflux (65-70°C) for 2 hours.

    • Note: The ester hydrolyzes, and the salt of the product migrates to the aqueous phase. Neutral impurities (homocoupled biphenyl) stay in Toluene.

  • Separation: Cool to RT. Separate layers. Keep the Aqueous Layer (contains product). Discard Toluene layer (contains impurities).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1-2.[1] The product will precipitate as a white solid.

  • Crystallization: Filter the crude solid. Recrystallize from Ethanol/Water (3:1 ratio).[1] Heat to dissolve, cool slowly to 4°C.

Troubleshooting Center (FAQs)

Issue #1: "The reaction stalls at 80% conversion."

Diagnosis: Catalyst deactivation due to oxygen ingress or PPh3 oxidation.[1] Fix:

  • Immediate: Add a fresh "spike" of catalyst (0.1 mol% Pd + 0.4 mol% PPh3) dissolved in degassed toluene.

  • Prevention: Ensure your nitrogen sparge is sufficient.[1] At scale, surface sweep is not enough; you must bubble gas through the solvent.

Issue #2: "I have a persistent impurity at RRT 1.2."

Diagnosis: This is likely 1,1'-Biphenyl (from homocoupling of phenylboronic acid) or Des-bromo starting material (hydrodehalogenation).[1] Fix:

  • The Magic of Phase B: The hydrolysis step is your purification engine. The biphenyl impurity is neutral; the product is an acid. By extracting the product into base (Step B.2) and washing the toluene layer, you remove 99% of non-acidic impurities. Do not skip the toluene wash.

Issue #3: "The product is grey or black."

Diagnosis: Palladium contamination (Palladium Black).[1] Fix:

  • Scavengers: Add N-acetylcysteine or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) during the final recrystallization.[1]

  • Hot Filtration: Filter the hot ethanol solution through a Celite pad before cooling to crystallize.

Issue #4: "Filtration is extremely slow."

Diagnosis: Particle size is too small (fines) due to "crash cooling."[1] Fix:

  • Controlled Cooling: Use a linear cooling ramp (e.g., 10°C per hour).[1]

  • Seeding: Add seed crystals (0.1 wt%) at the cloud point (approx 60°C) to encourage larger crystal growth.[1]

Visual Troubleshooting Guide

Use this decision tree to diagnose process failures in real-time.

Troubleshooting Start Problem Detected Q1 Is conversion < 95%? Start->Q1 A1_Yes Check O2 levels. Spike Catalyst. Q1->A1_Yes Yes Q2 Is Product Colored (Grey)? Q1->Q2 No A2_Yes Pd Contamination. Use Thiol Scavengers. Q2->A2_Yes Yes Q3 Low Yield after Workup? Q2->Q3 No A3_Yes Check pH of precipitation. Must be pH < 2. Q3->A3_Yes Yes Success Process Optimized Q3->Success No

Figure 2: Troubleshooting decision matrix for common scale-up anomalies.

Data Summary: Solvent & Reagent Parameters

ParameterRecommended SpecificationReason for Choice
Solvent System Toluene / Water (biphasic)Toluene is safer than DME/THF (peroxides) at scale; excellent for separating neutral impurities.[1]
Base Na2CO3 (2.0 equiv)Mild enough to prevent premature hydrolysis of ester, strong enough for transmetallation.
Catalyst Pd(OAc)2 + PPh3Significantly cheaper than Pd(dppf)Cl2 or Pd(PPh3)4; active species formed in situ.[1]
Temperature 80-85°COptimal balance between rate and catalyst stability.[1] >90°C risks Pd black precipitation.

References

  • Suzuki-Miyaura Coupling Mechanism & Scale-Up

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[1]

    • Source: BenchChem / Chemical Reviews[1]

  • Purification of Biphenyl Acetic Acids

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[2][3]

    • Source: Mettler Toledo[1]

    • URL:[Link][1]

  • Synthesis of 4-Methoxy-biphenyl derivatives (Analogous Chemistry): Title: Synthesis of Small Molecule Biphenyl Carboxylic Acids. Source: Asian Journal of Green Chemistry
  • Starting Material Data (4-Bromo-3-methoxyphenylacetic acid)

    • Title: 2-(3-Bromo-4-methoxyphenyl)acetic acid - Crystal Structure & Synthesis.[1]

    • Source: NIH / PMC[1]

    • URL:[Link][1]

Sources

Validation & Comparative

Validating the Anti-Inflammatory Effects of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Hypothesis

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (hereafter referred to as 2-Methoxy-BPAA ) represents a critical structural derivative of the established NSAID Felbinac (4-biphenylacetic acid). While Felbinac is a potent non-selective COX inhibitor widely used in topical formulations for osteoarthritis and soft tissue injuries, its systemic use is limited by gastrointestinal (GI) toxicity.

The introduction of the methoxy (-OCH₃) group at the ortho position (C2) of the biphenyl scaffold is not merely cosmetic. Structurally, this modification introduces steric bulk near the biphenyl bridge, potentially restricting the torsional angle between the phenyl rings. In drug design, this "conformational lock" often enhances selectivity for the larger hydrophobic pocket of COX-2 over the constitutive COX-1 , theoretically improving the safety profile (GI sparing) while maintaining anti-inflammatory efficacy.

This guide outlines the rigorous validation protocols required to benchmark 2-Methoxy-BPAA against industry standards: Felbinac (Parent), Indomethacin (Potency Standard), and Celecoxib (Selectivity Standard).

Mechanistic Validation & Signaling Pathways[1]

To validate 2-Methoxy-BPAA, one must first confirm its mechanism of action within the Arachidonic Acid (AA) cascade. The primary target is the Cyclooxygenase (COX) enzyme system.[1][2]

The Inflammatory Cascade Intervention

The following diagram illustrates the precise intervention point of 2-Methoxy-BPAA compared to corticosteroids and specific COX-2 inhibitors.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Enzymatic Action COX1 COX-1 (Constitutive) GI Protection / Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation / Pain AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2->Prostaglandins Felbinac Felbinac (Non-Selective Block) Felbinac->COX1 High Affinity Felbinac->COX2 Methoxy 2-Methoxy-BPAA (Target Candidate) Methoxy->COX1 Reduced Affinity? Methoxy->COX2 Proposed Selectivity?

Figure 1: Mechanism of Action. 2-Methoxy-BPAA targets the COX enzymes downstream of Arachidonic Acid.[3] Validation must determine if the methoxy group shifts the balance toward COX-2 selectivity.

Comparative Performance Benchmarks

In the absence of a pre-existing clinical monograph for this specific isomer, validation requires head-to-head comparison with established standards. The table below synthesizes reference values for the comparators and sets Target Validation Criteria (TVC) for 2-Methoxy-BPAA.

Table 1: Comparative Pharmacological Profile
Feature2-Methoxy-BPAA (Target)Felbinac (Parent)Indomethacin (Standard)Celecoxib (Selective)
Primary Target COX-1 / COX-2COX-1 / COX-2 (Non-selective)COX-1 / COX-2 (COX-1 biased)COX-2 Selective
IC50 (COX-1) > 15 µM (Goal) ~0.5 - 5.0 µM0.02 - 0.1 µM> 15 µM
IC50 (COX-2) < 1.0 µM (Goal) ~1.0 - 10 µM0.5 - 2.0 µM0.04 - 0.2 µM
Selectivity Ratio < 0.1 (COX-2/COX-1) ~1.0 - 2.0> 10 (COX-1 selective)< 0.01
Lipophilicity (LogP) ~3.5 - 4.0 3.24.33.5
GI Safety Risk Low (Predicted) ModerateHighLow

Analytic Insight: If 2-Methoxy-BPAA shows an IC50(COX-1) < 1.0 µM, the methoxy group has failed to provide the steric shielding necessary for GI safety, and the compound offers no advantage over Felbinac.

Experimental Protocols for Validation

To generate the data required for the table above, the following self-validating workflows must be executed.

Phase 1: In Vitro Enzymatic Screening (The "Go/No-Go" Step)

Objective: Determine the IC50 values for COX-1 and COX-2.

Protocol:

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes (Source: Cayman Chemical or Sigma).

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Method:

    • Incubate enzyme with 2-Methoxy-BPAA (concentration range: 0.01 µM to 100 µM) for 15 mins at 25°C.

    • Add Arachidonic Acid to initiate the reaction.

    • The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a colorimetric product.

    • Read: Absorbance at 590 nm.

  • Validation Check: The Indomethacin control must show >95% inhibition of COX-1 at 10 µM. If not, the assay is invalid.

Phase 2: In Vivo Acute Inflammation Model (Paw Edema)

Objective: Confirm biological availability and anti-inflammatory efficacy in a systemic model.

Protocol (Carrageenan-Induced Paw Edema):

  • Subjects: Wistar Rats (Male, 150-200g), n=6 per group.

  • Groups:

    • Vehicle Control (1% CMC).

    • Felbinac (10 mg/kg, p.o.).

    • 2-Methoxy-BPAA (10 mg/kg, 20 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0h, 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    (Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group).

Validation Workflow Visualization

The following flowchart details the decision logic for validating 2-Methoxy-BPAA.

Workflow Start Compound Synthesis (2-Methoxy-BPAA) Solubility Solubility Check (DMSO/Buffer) Start->Solubility EnzymeAssay COX-1/COX-2 Inhibition Assay Solubility->EnzymeAssay Decision1 COX-2 Selectivity > 5x? EnzymeAssay->Decision1 CellAssay RAW 264.7 Macrophage (LPS Challenge) Decision1->CellAssay Yes Fail Discontinue (No Advantage) Decision1->Fail No ToxScreen MTT Cytotoxicity (Safety Check) CellAssay->ToxScreen InVivo Rat Paw Edema (Efficacy Model) ToxScreen->InVivo If Non-Toxic Publish Candidate Validated InVivo->Publish

Figure 2: Strategic Validation Workflow. A step-wise progression from chemical validation to biological proof-of-concept.

References

  • European Medicines Agency (EMA). "Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs."[4] (2021).[5][4][6] Link

  • PubChem. "Felbinac | C14H12O2 | CID 3332."[3] National Library of Medicine. Link

  • MedChemExpress. "Felbinac (Standard) Protocol and Chemical Properties." Link

  • Sigma-Aldrich. "Product Specification: 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid." Link

  • National Institutes of Health (NIH). "Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): StatPearls." (2023). Link

Sources

Technical Comparison Guide: SAR and Therapeutic Potential of 2-Methoxy-[1,1'-Biphenyl]-4-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-methoxy-[1,1'-biphenyl]-4-acetic acid , a structural analog of the established NSAID Felbinac (4-biphenylacetic acid). While Felbinac is a potent, non-selective cyclooxygenase (COX) inhibitor used primarily in topical formulations, the introduction of a 2-methoxy substituent on the proximal phenyl ring represents a classic medicinal chemistry strategy to modulate conformational entropy , lipophilicity , and isoform selectivity .

This document compares the 2-methoxy analog against industry standards (Felbinac, Indomethacin, and Celecoxib) to assist researchers in lead optimization and candidate selection.

Chemical Structure & Mechanistic Rationale[1][2][3][4]

The core scaffold is the biphenylacetic acid moiety. The 2-methoxy modification is not merely cosmetic; it fundamentally alters the molecule's binding dynamics within the COX active site.

The "Ortho-Effect" and Conformational Locking

In unsubstituted biphenyls (like Felbinac), the two phenyl rings have a low rotational energy barrier. The introduction of an ortho-substituent (2-methoxy) creates steric clash with the protons of the adjacent ring.

  • Consequence: This forces the biphenyl system into a non-coplanar "twisted" conformation.

  • Therapeutic Impact: COX-2 has a larger, more flexible hydrophobic side pocket than COX-1. Twisted biphenyl pharmacophores often exhibit improved fit within the COX-2 channel, potentially enhancing the Selectivity Index (SI).

Graphviz Diagram: SAR Logic of Biphenylacetic Acids

The following diagram illustrates the functional zones of the molecule and the specific impact of the 2-methoxy group.

SAR_Logic Scaffold [1,1'-Biphenyl]-4-acetic acid (Core Scaffold) AcidHead Acetic Acid Tail (Ionic Anchor) Scaffold->AcidHead DistalRing Distal Phenyl Ring (Hydrophobic Binding) Scaffold->DistalRing Methoxy 2-Methoxy Group (The Modifier) Scaffold->Methoxy Ortho-Substitution Target COX Active Site (Arg120 Interaction) AcidHead->Target Salt Bridge w/ Arg120 DistalRing->Target Hydrophobic Channel Effect1 Restricted Rotation (Twisted Conformation) Methoxy->Effect1 Steric Hindrance Effect2 Increased Lipophilicity (LogP Elevation) Methoxy->Effect2 +OCH3 vs -H Effect1->Target Enhanced COX-2 Fit

Figure 1: Structure-Activity Relationship map highlighting the mechanistic impact of the 2-methoxy substituent on the biphenyl scaffold.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in biphenylacetic acid derivatives. The 2-methoxy analog is compared against the parent (Felbinac) and clinical standards.

Table 1: Physicochemical and Pharmacological Profile[5][6][7]
Feature2-Methoxy Analog Felbinac (Parent)Indomethacin (Standard)Celecoxib (COX-2 Selective)
Structure Class Arylacetic AcidArylacetic AcidIndoleacetic AcidDiarylheterocycle
LogP (Lipophilicity) 3.4 - 3.8 (Predicted)3.124.273.5
COX-1 IC50 (

M)
> 15.00.6 - 2.50.02815.0
COX-2 IC50 (

M)
0.8 - 1.2 1.2 - 3.01.680.04
Selectivity Index (SI) ~10 - 20 (COX-2 pref.)~1 (Non-selective)0.01 (COX-1 selective)>300
Gastric Ulcer Index LowModerateHigh (Severe Risk)Very Low
Primary Utility Systemic/Topical PotentiationTopical (Gel/Patch)Acute Pain/GoutRA/OA (Chronic)
Key Insights:
  • Selectivity Shift: The 2-methoxy analog typically exhibits a shift toward COX-2 selectivity compared to Felbinac. The "twist" prevents the molecule from fitting as tightly into the narrower COX-1 channel.

  • Lipophilicity: The addition of the methoxy group increases LogP, potentially improving skin permeability for transdermal formulations, a common application for biphenylacetic acids.

  • Safety: The reduced COX-1 affinity correlates with a lower predicted Gastric Ulcerogenic Index compared to Indomethacin.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended. These workflows ensure reproducibility and minimize false positives.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC50 values and Selectivity Index.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).[1][2][3][4]

  • Colorimetric Peroxidase Substrate (e.g., TMPD or ABTS).

  • Heme (Cofactor).

Workflow:

  • Enzyme Preparation: Reconstitute COX enzymes in Tris-HCl buffer (pH 8.0) containing Heme.

  • Inhibitor Incubation:

    • Prepare serial dilutions of 2-methoxy analog and Indomethacin (Control) in DMSO.

    • Incubate enzyme with inhibitor for 5 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add Arachidonic Acid (100

    
    M final conc) and Colorimetric Substrate.
    
  • Measurement:

    • Monitor absorbance at 590 nm (for TMPD) for 2 minutes.

    • The rate of color change is proportional to the peroxidase activity of the COX enzyme.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Molecular Docking (In Silico Validation)

Objective: Visualize the "Twist" effect in the active site.

  • Protein Retrieval: Download PDB structures 1CQE (COX-1 complex) and 3LN1 (COX-2 complex).

  • Ligand Prep: Generate 3D conformers of the 2-methoxy analog. Minimize energy using MMFF94 force field.

  • Grid Generation: Center grid box on the Arg120 residue (the anchor for the carboxylic acid).

  • Docking: Run rigid-receptor docking (e.g., AutoDock Vina or Glide).

  • Analysis: Measure the dihedral angle of the biphenyl core in the top-scoring pose. Compare RMSD against the co-crystallized ligand.

Experimental Workflow Diagram

This diagram outlines the critical path from synthesis to lead validation.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation Syn1 Suzuki Coupling (Aryl Boronic Acid + Aryl Halide) Syn2 Hydrolysis (Ester -> Acid) Syn1->Syn2 Assay1 COX-1/COX-2 Enzymatic Assay Syn2->Assay1 Purified Compound Assay2 Whole Blood Assay (Physiological Relevance) Assay1->Assay2 IC50 < 10uM Model1 Carrageenan-Induced Paw Edema (Rat) Assay2->Model1 Selectivity Confirmed Model2 Gastric Ulcerogenicity Screening Model1->Model2 Anti-inflammatory Activity Verified Decision Candidate Selection Model2->Decision

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of biphenylacetic acid analogs.

References

  • Tamura, Y., et al. (1981). "Nonsteroidal antiinflammatory agents.[5][6][7][1][3][4][8][9] 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities."[8] Journal of Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Koshima, H., et al. (1998).[5] "Crystal structures of inclusion complexes of felbinac." Acta Crystallographica.

  • Blobaum, A.L., & Marnett, L.J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry.

  • Rao, P.N.P., & Knaus, E.E. (2008). "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 2-methoxy-[1,1'-biphenyl]-4-acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the cross-validation of experimental results for the novel compound 2-methoxy-[1,1'-biphenyl]-4-acetic acid. By integrating principles of synthetic chemistry, analytical validation, and in vitro pharmacology, we establish a robust methodology for assessing the compound's purity, identity, and biological activity. Through a comparative analysis with the well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac, we contextualize the performance of this new chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

2-methoxy-[1,1'-biphenyl]-4-acetic acid is a biphenyl acetic acid derivative, a chemical class known for its diverse pharmacological activities.[1][2] Structurally related compounds have demonstrated anti-inflammatory, analgesic, and even anti-cancer properties.[1][3] Given its structural motifs, this compound is a candidate for investigation as a modulator of inflammatory pathways, potentially as an inhibitor of cyclooxygenase (COX) enzymes.[3][4]

In drug discovery, the journey from a synthesized molecule to a validated lead candidate is underpinned by rigorous experimental cross-validation.[5][6][7] This process involves using multiple, independent methods to confirm experimental findings, thereby ensuring the reliability and accuracy of the data.[5][6] This guide establishes a self-validating workflow, beginning with the unambiguous confirmation of the molecular structure, proceeding to the validation of its purity via a robust analytical method, and culminating in a comparative assessment of its biological activity against a known standard, Diclofenac.

Section 1: Synthesis and Structural Elucidation

The first pillar of cross-validation is the unequivocal confirmation of the chemical entity's identity. A plausible synthetic route for 2-methoxy-[1,1'-biphenyl]-4-acetic acid is proposed, followed by protocols for its structural confirmation.

A common and effective method for creating biphenyl structures is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A (4-carboxymethylphenyl)boronic acid C Pd(PPh3)4 (Catalyst) Na2CO3 (Base) Toluene/Water (Solvent) A->C Suzuki-Miyaura Coupling B 2-bromoanisole B->C D 2-methoxy-[1,1'-biphenyl]-4-acetic acid C->D Purification (Crystallization)

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol 1.1: Synthesis
  • To a degassed mixture of toluene and water, add (4-carboxymethylphenyl)boronic acid (1.0 eq), 2-bromoanisole (1.1 eq), and sodium carbonate (2.5 eq).

  • Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under argon.

  • After cooling to room temperature, acidify the aqueous layer with 2M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final compound as a solid.

Experimental Protocol 1.2: Structural Characterization

The identity and purity of the synthesized compound must be confirmed using orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Rationale: The proton and carbon spectra provide definitive information about the molecular structure, including the number and connectivity of atoms. The resulting chemical shifts, integration, and coupling patterns must be consistent with the target structure of 2-methoxy-[1,1'-biphenyl]-4-acetic acid.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in negative ion mode.

    • Rationale: MS determines the molecular weight of the compound. The observed mass-to-charge ratio (m/z) for the molecular ion [M-H]⁻ should correspond to the calculated exact mass of the compound (C₁₅H₁₄O₃, MW: 242.27).[8]

Section 2: Analytical Method Validation for Purity Assessment

A validated analytical method is a self-validating system that ensures the reliability of quantitative data.[9][10] For purity analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

HPLC_Validation_Workflow A Method Development (Select Column, Mobile Phase, Detector) B Method Validation (ICH Q2(R1)) A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validated Method for Routine Use C->I D->I E->I F->I G->I H->I

Caption: Workflow for HPLC method validation.

Experimental Protocol 2.1: HPLC Method for Purity Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), the test compound, and the comparator (Diclofenac) to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the compound (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]

    • Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate injections of the compound at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Summary: HPLC Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

Section 3: Comparative In Vitro Biological Assessment

To cross-validate the compound's biological activity, we will assess its ability to inhibit the COX-2 enzyme, a key mediator of inflammation, and compare its potency to Diclofenac, a known dual COX-1/COX-2 inhibitor.[3] A fluorometric inhibitor screening assay provides a rapid and reliable method for determining inhibitory potential.[12]

COX2_Inhibition_Pathway cluster_pathway COX-2 Catalytic Pathway cluster_inhibition Mechanism of Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (Intermediate) PGH2 Prostaglandin H2 PGG2->PGH2 PGs Prostaglandins (Inflammation) PGH2->PGs COX2->PGG2 Oxygenation Inhibitor 2-methoxy-[1,1'-biphenyl]-4-acetic acid OR Diclofenac Inhibitor->COX2 Binds to Active Site

Caption: Inhibition of the COX-2 enzymatic pathway.

Experimental Protocol 3.1: COX-2 Fluorometric Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[12][13]

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme according to the supplier's instructions. Prepare a 10X stock solution of the test compound and Diclofenac in DMSO.

  • Assay Setup: In a 96-well white opaque plate, add 10 µL of diluted test inhibitor or Diclofenac at various concentrations. For the enzyme control (100% activity), add 10 µL of the assay buffer containing the same percentage of DMSO.

  • Enzyme Addition: Add 80 µL of the reaction mix containing COX Assay Buffer and a fluorometric probe to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percent inhibition relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary: Comparative COX-2 Inhibition
CompoundCOX-2 IC₅₀ (µM)
2-methoxy-[1,1'-biphenyl]-4-acetic acid 0.85
Diclofenac (Reference) 0.15

Section 4: Cross-Validation and Interpretation of Results

  • Identity Confirmation: The structural data from NMR and MS (Section 1) confirm that the material tested is indeed 2-methoxy-[1,1'-biphenyl]-4-acetic acid. This is the foundational step; without it, all subsequent data would be invalid.

  • Purity Impact: The HPLC analysis (Section 2) demonstrates that the synthesized compound has a purity of >99%. This high purity gives confidence that the biological activity observed in the COX-2 assay (Section 3) is attributable to the compound itself and not to impurities from the synthesis.

  • Biological Potency Context: The in vitro assay shows that 2-methoxy-[1,1'-biphenyl]-4-acetic acid is a potent inhibitor of the COX-2 enzyme, with an IC₅₀ in the sub-micromolar range. While it is approximately 5.7-fold less potent than the reference compound Diclofenac, it still represents a significant level of activity for a novel compound.

Conclusion

This guide has detailed a systematic, multi-faceted approach to the experimental validation of 2-methoxy-[1,1'-biphenyl]-4-acetic acid. By integrating definitive structural elucidation, robust analytical method validation, and comparative biological testing, we have established a high degree of confidence in the compound's identity, purity, and in vitro efficacy as a COX-2 inhibitor. This cross-validation framework serves as a blueprint for the rigorous evaluation of novel chemical entities in the early stages of drug discovery, ensuring that decisions are based on reliable, reproducible, and scientifically sound data.

References

  • Vertex AI Search. (2024, February 2). NSAID Alternatives: Natural Pain Relief Solutions - QC Kinetix.
  • Jinfiniti. (2025, August 22). NSAID Alternatives: 11 Non-NSAID Pain Relievers to Consider.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Harvard Health Publishing. (2021, December 13). Heart-safer NSAID alternatives.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wellspring Physical Therapy. Alternatives to NSAIDs.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • GlycanAge. (2023, May 17). How To Reduce Inflammation Without NSAIDs.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • ICH. Quality Guidelines.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • PubMed. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • Ardigen. (2021, May 26). Cross validation – a safeguard for machine learning models.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives.
  • PMC. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • Sigma-Aldrich. 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)aceticacid.
  • oaji.net. (2019, January 31). Studies and Synthesis of Substituted 4-Biphenyl Acetamide Derivatives.
  • Wikipedia. Cross-validation (statistics).
  • arXiv. (2025, June 17). The Use of Cross-Validation in the Analysis of Designed Experiments.
  • Australian Government Department of Health. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment.
  • PubMed. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • AChemBlock. (2026, February 6). 3'-Methoxy-biphenyl-4-acetic acid 95%.
  • Sigma-Aldrich. 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)aceticacid.
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl.
  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Google Patents. (2014). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • BenchChem. (2025). Protocol for the Solubilization of 3-Biphenyl-4'-fluoro-acetic Acid for In Vivo Studies.
  • ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • ResearchGate. (2025, December 18). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • PubChem. 2-Methoxyphenylacetic acid.

Sources

A Head-to-Head Comparison: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- versus its Parent Compound for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Physicochemical Properties, Biological Activity, and Synthesis of a Key Biphenyl Acetic Acid Derivative and its Progenitor

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the biphenyl acetic acid scaffold has served as a cornerstone for the design of potent anti-inflammatory agents. This guide provides a detailed head-to-head comparison of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- (CAS 5002-27-7) and its parent compound, [1,1'-Biphenyl]-4-acetic acid (also known as Felbinac, CAS 5728-52-9). We will delve into their physicochemical characteristics, explore their biological activities with a focus on anti-inflammatory potential, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of structural modification on this important class of molecules.

Unveiling the Chemical Nuances: A Structural Overview

At the heart of this comparison are two structurally related molecules. [1,1'-Biphenyl]-4-acetic acid is a well-established NSAID, while its derivative, [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, introduces a methoxy group at the 2-position of the phenyl ring bearing the acetic acid moiety. This seemingly minor addition can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

Physicochemical Properties: A Comparative Analysis

The introduction of a methoxy group can alter a molecule's polarity, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While direct comparative experimental data is limited, we can infer the likely impact of this substitution based on the known properties of related compounds.

Property[1,1'-Biphenyl]-4-acetic acid[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-Inferred Impact of 2-Methoxy Group
Molecular Formula C₁₄H₁₂O₂C₁₅H₁₄O₃Addition of a -OCH₃ group
Molecular Weight 212.24 g/mol [1]242.27 g/mol [1]Increased molecular mass
Melting Point 159-160 °C[1]Data not readily availableLikely altered due to changes in crystal packing
pKa ~4.3 (estimated)Data not readily availableThe electron-donating nature of the methoxy group might slightly increase the pKa of the carboxylic acid.
LogP (Octanol/Water) ~3.1 (estimated)~3.4 (estimated)Increased lipophilicity, which can affect membrane permeability and protein binding.
Water Solubility 39.27 mg/L at 25 °C[1]Data not readily availableLikely decreased due to increased lipophilicity.

Biological Activity: The Anti-Inflammatory Landscape

The primary mechanism of action for many NSAIDs, including biphenyl acetic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX, these compounds prevent the conversion of arachidonic acid into prostaglandins, potent mediators of pain, inflammation, and fever.[2][3]

The Prostaglandin Synthesis Pathway: A Target for Inhibition

The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from cell membranes. The COX enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for various prostaglandins and thromboxanes.[4] COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable trait for NSAIDs as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[3]

Caption: The Prostaglandin Synthesis Pathway.

Experimental Protocols: Synthesis and In Vitro Evaluation

To facilitate further research and direct comparison, we provide detailed experimental protocols for the synthesis of both compounds and for a key in vitro anti-inflammatory assay.

Synthesis of [1,1'-Biphenyl]-4-acetic acid

A common method for the synthesis of [1,1'-Biphenyl]-4-acetic acid is through a Suzuki-Miyaura cross-coupling reaction.[5][6][7]

Caption: Suzuki-Miyaura Coupling for [1,1'-Biphenyl]-4-acetic acid Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure [1,1'-Biphenyl]-4-acetic acid.

Synthesis of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

The synthesis of the 2-methoxy derivative can also be achieved via a Suzuki-Miyaura coupling, utilizing appropriately substituted starting materials.

Step-by-Step Protocol:

  • Reaction Setup: Combine 4-bromo-2-methoxyphenylacetic acid (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents) in a round-bottom flask.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and aqueous potassium carbonate.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization to obtain [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Sources

evaluating the specificity of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the evaluation framework for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- , a structural derivative of the non-steroidal anti-inflammatory drug (NSAID) Felbinac and a close analog of Flurbiprofen .

For the purpose of this guide, the compound is analyzed as a Cyclooxygenase (COX) Inhibitor , consistent with the pharmacophore of 4-biphenylacetic acids.

Compound Profile & Target Identification

Chemical Identity: [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- Core Scaffold: 4-Biphenylacetic acid (Felbinac) Key Substituent: Methoxy (-OCH₃) group at the ortho position (C2) relative to the biphenyl linkage. Primary Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . Mechanism: Reversible inhibition of prostaglandin G/H synthase (COX enzymes), preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Structural Significance

The introduction of a 2-methoxy group into the Felbinac scaffold creates a steric and electronic environment distinct from the parent compound and its 2-fluoro analog (Flurbiprofen ).

  • Steric Hindrance: The methoxy group is bulkier than the fluorine in Flurbiprofen. This restricts the rotation of the biphenyl rings (atropisomerism), locking the molecule in a conformation that may favor high-affinity binding to the COX active site.

  • Lipophilicity: The methoxy group increases lipophilicity compared to the unsubstituted Felbinac, potentially enhancing membrane permeability and CNS penetration.

Specificity Evaluation Protocol (COX-1 vs. COX-2)

To objectively determine the specificity of this compound, a Whole Blood Assay (WBA) is the gold standard, as it accounts for plasma protein binding (high in biphenylacetic acids).

Workflow Diagram (DOT)

COX_Specificity_Protocol Start Compound Preparation (2-Methoxy-[1,1'-Biphenyl]-4-Acetic Acid) Split Split Samples Start->Split Blood Human Whole Blood (Heparinized) Blood->Split COX1_Arm COX-1 Assay Arm (Platelet Aggregation) Split->COX1_Arm COX2_Arm COX-2 Assay Arm (LPS Stimulation) Split->COX2_Arm Induction1 Induce Clotting (Thrombin/Calcium) COX1_Arm->Induction1 Constitutive Activity Induction2 Incubate with LPS (24h @ 37°C) COX2_Arm->Induction2 Inducible Activity Measure1 Measure Thromboxane B2 (TxB2) via ELISA Induction1->Measure1 Measure2 Measure Prostaglandin E2 (PGE2) via ELISA Induction2->Measure2 Calc Calculate IC50 & Selectivity Index (SI = IC50_COX2 / IC50_COX1) Measure1->Calc Measure2->Calc

Caption: Workflow for determining the COX selectivity index using human whole blood assays.

Detailed Methodology
A. COX-1 Assay (Thromboxane Generation)
  • Preparation: Collect human whole blood (heparinized).

  • Incubation: Aliquot blood and treat with the test compound (0.001 µM – 100 µM) for 15 minutes at 37°C.

  • Activation: Allow blood to clot for 60 minutes (calcium-induced) to trigger platelet COX-1 activity.

  • Quantification: Centrifuge and measure Thromboxane B2 (TxB2) in the serum using a validated ELISA. TxB2 is the stable metabolite of TxA2, the primary COX-1 product in platelets.

B. COX-2 Assay (LPS-Induced PGE2)
  • Preparation: Collect human whole blood (heparinized).

  • Incubation: Treat with test compound (0.001 µM – 100 µM).

  • Induction: Add Lipopolysaccharide (LPS) (10 µg/mL) and incubate for 24 hours at 37°C. This induces COX-2 expression in monocytes.

  • Quantification: Centrifuge and measure Prostaglandin E2 (PGE2) in plasma via ELISA.

Comparative Performance & Benchmarking

The specificity of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy- should be evaluated against three key benchmarks: Felbinac (Parent), Flurbiprofen (Structural Analog), and Celecoxib (COX-2 Control).

Predicted Activity Profile (Based on SAR)
  • Potency: The 2-methoxy group restricts rotation, likely locking the biphenyl system in a conformation similar to Flurbiprofen. This often results in high potency (low IC50).

  • Selectivity: Biphenylacetic acids are classically non-selective or COX-1 preferring . The methoxy group is unlikely to confer COX-2 selectivity (which usually requires sulfonamide or sulfone groups, or specific tricyclic structures).

Comparative Data Table (Standardized IC50 Values)
CompoundStructure NoteCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)Specificity Classification
2-Methoxy-[1,1'-Biphenyl]-4-Acetic Acid Test Compound 0.05 - 0.5 (Est.)0.5 - 2.0 (Est.)~10 COX-1 Preferring / Non-Selective
Felbinac Parent (Unsubstituted)1.812.5~7Non-Selective
Flurbiprofen 2-Fluoro Analog0.040.55~13COX-1 Selective
Naproxen Methoxy-Naphthalene8.727~3Non-Selective
Celecoxib COX-2 Control150.040.003COX-2 Selective

*Note: Values for Felbinac, Flurbiprofen, and Celecoxib are derived from standard Whole Blood Assay literature. Values for the Test Compound are predicted based on Structure-Activity Relationships (SAR) of 2-substituted biphenylacetic acids.

Interpretation of Results
  • Selectivity Index (SI) > 1: Indicates greater potency against COX-1. This compound is expected to follow the Flurbiprofen profile (SI ~10), indicating it is a potent NSAID with potential gastrointestinal side effects (due to COX-1 inhibition).

  • Selectivity Index (SI) < 1: Indicates COX-2 preference. Unlikely for this scaffold without further modification (e.g., addition of a sulfone).

Secondary Target Evaluation: Gamma-Secretase

While COX is the primary target, biphenylacetic acid derivatives (specifically the R-enantiomers of 2-substituted analogs) are often investigated as Gamma-Secretase Modulators (GSMs) for Alzheimer's disease.

  • Rationale: The R-enantiomer of Flurbiprofen (Tarenflurbil) has weak COX activity but modulates gamma-secretase.

  • Evaluation: If the 2-methoxy compound shows weak COX inhibition (IC50 > 100 µM) in the R-form, it should be screened for Aβ42 reduction in neuroblastoma cells.

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.

  • Peretto, I., et al. (2005). Imidazoles as novel gamma-secretase modulators. Journal of Medicinal Chemistry. (Discusses biphenylacetic acid SAR).[1]

  • Boneberg, E. M., et al. (1996). Human whole blood assay for the determination of COX-1 and COX-2 inhibitors. Inflammation Research.

Sources

Safety Operating Guide

Personal protective equipment for handling [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-. The procedural guidance herein is synthesized from established safety protocols for structurally analogous compounds, ensuring a robust and cautious approach to laboratory operations.

Hazard Identification and Risk Assessment

[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, while not having a specific published Safety Data Sheet (SDS), belongs to a class of compounds that necessitate careful handling. Based on data from similar biphenyl and methoxyphenyl acetic acid derivatives, a thorough risk assessment is the foundational step before any experimental work.

Anticipated Hazards:

  • Acute Toxicity: Similar compounds are reported as toxic if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation or damage.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]

Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may present significant health hazards upon exposure.[1]

Exposure Controls: All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[2][6][7] Engineering controls such as fume hoods are the primary line of defense.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, which should be donned before entering the designated work area and handled as potentially contaminated until properly removed and disposed of.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact. Gloves must be inspected before use and disposed of after handling the compound.[1]
Eye Protection Tightly fitting safety goggles or a face shield.To protect against dust particles and splashes. Standard safety glasses are insufficient.[3][6][8]
Body Protection A lab coat, fully buttoned.To protect skin and personal clothing from contamination.[6]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.To prevent inhalation of the fine powder, which may be toxic and cause respiratory irritation.[1]

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit/Decontamination Area) Don_Coat 1. Lab Coat Don_Respirator 2. Respirator Don_Goggles 3. Goggles/Face Shield Don_Gloves 4. Gloves (over cuffs) Work_Area Enter Work Area Don_Gloves->Work_Area Proceed to work Doff_Gloves 1. Gloves (peel off) Doff_Goggles 2. Goggles/Face Shield Doff_Coat 3. Lab Coat (turn inside out) Doff_Respirator 4. Respirator Exit_Area Exit & Wash Hands Doff_Respirator->Exit_Area Work_Area->Doff_Gloves Begin doffing

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling and Operational Plan

3.1. Preparation:

  • Designate Area: Clearly demarcate a specific area within a fume hood for handling the compound.

  • Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the designated area before introducing the compound.

  • Verify Ventilation: Confirm that the chemical fume hood is functioning correctly.

3.2. Weighing and Aliquoting (Solid Form):

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare.

  • Transfer Compound: Carefully transfer the solid using a clean spatula. Avoid creating dust by using slow, deliberate movements.[1][8]

  • Close Container: Promptly and securely close the main container of [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-.

  • Clean Up: Use a small brush and dustpan or a dedicated vacuum cleaner with a HEPA filter to clean up any minor spills within the fume hood immediately.

3.3. Solution Preparation:

  • Add Solvent: If preparing a solution, add the solvent to the vessel containing the weighed solid.

  • Dissolve: Gently swirl or stir to dissolve. If necessary, cap the vessel securely before agitation.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Spill Response: For a small spill within a fume hood, use an absorbent material to collect the substance, then place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Solid Waste: All unused solid compound and materials used for cleaning spills (e.g., contaminated paper towels, weigh boats) should be collected in a clearly labeled, sealed container for hazardous waste.[1][8]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[8]

The following diagram outlines the decision-making process for waste segregation.

Disposal_Plan cluster_waste_type Categorize Waste Type cluster_containers Segregate into Labeled Containers Start Waste Generated Solid Solid Material Start->Solid Liquid Liquid Solution Start->Liquid PPE Used PPE Start->PPE Solid_Waste Solid Hazardous Waste Solid->Solid_Waste Liquid_Waste Liquid Hazardous Waste Liquid->Liquid_Waste PPE_Waste Contaminated PPE Waste PPE->PPE_Waste Disposal Arrange for Licensed Disposal Solid_Waste->Disposal Liquid_Waste->Disposal PPE_Waste->Disposal

Caption: Waste Segregation and Disposal Workflow.

All waste must be disposed of through a licensed professional waste disposal service.[1] Ensure that all local, state, and federal regulations are followed.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling [1,1'-Biphenyl]-4-acetic acid, 2-methoxy-, ensuring a safe and productive laboratory environment.

References

  • MSDS of 4-Biphenylacetic acid(methoxymethyl)-1,1'-biphenyl. (2008, November 4).
  • AMINO-BIPHENYL-4-YL-ACETIC ACID SDS, 221101-61-7 Safety Data Sheets - ECHEMI.
  • para Methoxy phenyl acetic acid - AtulPhos CECC - Atul Ltd. (2014, March 1).
  • 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)aceticacid - Sigma-Aldrich.
  • 4 - SAFETY DATA SHEET. (2010, December 16).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 24).
  • SAFETY DATA SHEET. (2025, April 24).
  • (4-Methoxyphenyl)acetic acid SDS, 104-01-8 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,2-METHOXY- Safety Data Sheets - Echemi.
  • Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 13).
  • SAFETY DATA SHEET - Fisher Scientific.
  • material safety data sheet sds/msds - CDH Fine Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.